molecular formula C11H14N2O5 B1386137 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid CAS No. 1051102-41-0

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid

Cat. No.: B1386137
CAS No.: 1051102-41-0
M. Wt: 254.24 g/mol
InChI Key: SWVHFPNUWMJOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methoxypropylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-18-6-2-5-12-9-4-3-8(11(14)15)7-10(9)13(16)17/h3-4,7,12H,2,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVHFPNUWMJOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic analysis (NMR, IR, MS) of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6]

This guide details the spectroscopic characterization of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid , a critical intermediate often encountered in the synthesis of kinase inhibitors and azo-dye derivatives.

To ensure robust quality control (QC), researchers must look beyond simple identity confirmation. The interplay between the electron-withdrawing nitro group and the electron-donating alkylamine creates a unique electronic environment that defines its spectral fingerprint.

Structural Elucidation Strategy

The molecule consists of a tri-substituted benzene ring (1,3,4-substitution pattern). The analysis strategy relies on three pillars:

  • IR Spectroscopy: To confirm the oxidation state of the nitrogen (nitro vs. amine) and the integrity of the carboxylic acid.

  • NMR (

    
    H & 
    
    
    
    C):
    To verify the regiochemistry of the substitution (SNAr reaction success) and the intactness of the methoxypropyl tail.
  • Mass Spectrometry: To determine the molecular ion and characteristic fragmentation (loss of

    
    , decarboxylation).
    
Analytical Workflow

The following diagram outlines the logical flow for clearing this compound for downstream use.

AnalyticalWorkflow Figure 1: Analytical workflow for structural validation and release testing. Start Crude Product (Post-Workup) Purification Recrystallization (EtOH/Water) Start->Purification IR FT-IR (Functional Groups) Purification->IR NMR NMR (1H, 13C) (Structure/Purity) Purification->NMR MS LC-MS (MW/Frag) Purification->MS Decision Spec Compliance? IR->Decision NMR->Decision MS->Decision Release Release for Synthesis Decision->Release Pass Reprocess Reprocess Decision->Reprocess Fail

Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the nitro group and the secondary amine, while ensuring the carboxylic acid is protonated (not a salt).

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on a diamond crystal or KBr pellet (1% w/w).

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32.

Critical Spectral Bands

The nitro group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) strongly impacts the spectrum.[1] In aromatic systems, conjugation shifts the asymmetric stretch to lower frequencies compared to aliphatic nitro compounds.[2]
Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Note
Amine (NH) Stretching (

)
3350 – 3380Single sharp band (secondary amine).
Acid (OH) Stretching (

)
2500 – 3300Broad, "hairy" absorption typical of dimers.
Acid (C=O) Stretching (

)
1680 – 1705Strong intensity. Lower shift due to conjugation.
Nitro (

)
Asymmetric Stretch1530 – 1550Key Identifier. Very strong.
Nitro (

)
Symmetric Stretch1340 – 1360Key Identifier. Very strong.
Ether (C-O) Stretching1100 – 1120Associated with the methoxypropyl chain.
Arene (C=C) Ring Breathing1600 – 1620Often overlaps with NH bending.

Technical Insight: If the C=O stretch appears <1600 cm⁻¹ and the broad OH is missing, the sample likely exists as a carboxylate salt (e.g., sodium salt from basic workup). Acidification is required.[3]

Nuclear Magnetic Resonance (NMR)[5][8][9][10][11][12]

Objective: Definitive structural proof. The aromatic region confirms the 1,2,4-substitution pattern relative to the amine/nitro groups.

Experimental Protocol
  • Solvent: DMSO-

    
     is mandatory. The compound has poor solubility in 
    
    
    
    , and DMSO prevents the exchange of the acid proton, allowing it to be visualized.
  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

H NMR Analysis (DMSO- , 400 MHz)

The aromatic protons exhibit a specific coupling pattern due to the ortho-effect of the nitro group (deshielding) and the amine (shielding).

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 12.5 – 13.0Broad Singlet-Exchangeable acidic proton.
H-2 8.60 – 8.70Doublet (d)~2.0Most Deshielded. Ortho to

and

.
NH 8.30 – 8.50Triplet (t)~5.5Coupled to the adjacent

. Exchangeable.
H-6 7.90 – 8.00Doublet of Doublets (dd)9.0, 2.0Ortho to

, Meta to

.
H-5 7.00 – 7.15Doublet (d)9.0Shielded. Ortho to the electron-donating amine.
N-CH

3.40 – 3.50Quart./Multiplet-Adjacent to Nitrogen.
O-CH

3.35 – 3.45Triplet~6.0Adjacent to Oxygen.
OCH

3.25Singlet (s)-Characteristic methoxy singlet.
C-CH

-C
1.80 – 1.95Quintet~6.5Central methylene of the propyl chain.

Scientist's Note: The coupling constant (


) of ~9.0 Hz between H-5 and H-6 is characteristic of ortho coupling on the benzene ring. The small ~2.0 Hz coupling on H-2 is meta coupling to H-6.
C NMR Highlights
  • Carbonyl (COOH): ~166 ppm.

  • C-4 (C-NH): ~148 ppm (Upfield shift due to resonance donation).

  • C-3 (C-NO

    
    ):  ~130-135 ppm.
    
  • Aliphatic Carbons: Methoxy (~58 ppm), Propyl chain (~40, ~28, ~69 ppm).

Mass Spectrometry (MS)[12]

Objective: Confirmation of molecular weight and fragmentation fingerprint.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is preferred for benzoic acids (forms [M-H]⁻). Positive Mode (ESI+) is viable due to the amine (forms [M+H]⁺).

Fragmentation Pathway (ESI+)
  • Parent Ion:

    
    
    
    
    
    (Exact Mass: 254.09).
  • Primary Fragment: Loss of the methoxypropyl chain or the nitro group.

The following DOT diagram illustrates the likely fragmentation logic observed in MS/MS (Tandem MS) experiments.

MS_Fragmentation Figure 2: Predicted ESI+ fragmentation pathways for structural verification. Parent Parent Ion [M+H]+ m/z 255 Frag1 Loss of Methoxypropyl [Ph-NH2+...]+ Parent->Frag1 - C4H9O Frag2 Loss of NO2 [M+H - 46]+ Parent->Frag2 - NO2 Frag3 Decarboxylation [M+H - 44]+ Parent->Frag3 - CO2

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • BenchChem. (2025).[2] Spectroscopic Profile of 4-Amino-3-nitrobenzoic Acid. Retrieved from (Provides the base aromatic scaffold data).

  • National Institute of Standards and Technology (NIST). Nitro Group IR Characteristics. NIST Chemistry WebBook. Retrieved from .

  • ChemicalBook. 4-Fluoro-3-nitrobenzoic acid synthesis and NMR. Retrieved from (Source for precursor reactivity and spectral comparisons).

  • PubChem. 4-(Methylamino)-3-nitrobenzoic acid.[4] CID 283475. Retrieved from (Analogous compound for NMR shift verification).

Sources

The Emerging Therapeutic Potential of Substituted Aminonitrobenzoic Acids: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted aminonitrobenzoic acids represent a versatile and increasingly important scaffold in medicinal chemistry. The presence of three key functional groups—an amino group, a nitro group, and a carboxylic acid on a benzene ring—provides a unique electronic and structural framework for the design of novel therapeutic agents. This in-depth technical guide explores the synthesis, biological activities, and potential applications of this promising class of compounds. We delve into their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents, providing detailed experimental protocols and elucidating the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted aminonitrobenzoic acids in their research and development endeavors.

Introduction: The Chemical Versatility and Biological Promise of a Unique Scaffold

The substituted aminonitrobenzoic acid core is a rich pharmacophore, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. The interplay of the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups creates a distinct electronic environment that can drive interactions with various biological targets. This unique chemical reactivity, coupled with the structural diversity achievable through substitution, has positioned these compounds as attractive starting points for the development of novel drugs targeting a range of diseases.

This guide will provide a comprehensive overview of the current landscape of substituted aminonitrobenzoic acid research, with a focus on practical applications in medicinal chemistry. We will explore the synthetic strategies employed to access these molecules, the in vitro and in vivo models used to evaluate their biological activity, and the insights gained from structure-activity relationship (SAR) studies.

Synthetic Pathways: Accessing the Aminonitrobenzoic Acid Core

The synthesis of substituted aminonitrobenzoic acids is a critical first step in exploring their medicinal potential. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A common and efficient method for the synthesis of 2-amino-5-nitrobenzoic acid, a key intermediate, involves the oxidative cleavage of 5-nitroisatin.[1]

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin

This protocol details a validated method for the synthesis of 2-amino-5-nitrobenzoic acid, a foundational building block for more complex derivatives.

Materials:

  • 5-Nitroisatin

  • 1 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid

  • 95% Ethanol

  • Deionized water

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, Büchner funnel, vacuum filtration apparatus

Procedure: [1]

  • Dissolution: In a round-bottom flask, dissolve 3.3 g (0.017 mol) of 5-Nitroisatin in 100 mL of a 1 M sodium hydroxide solution with stirring.

  • Cooling: Cool the solution to 10 °C in an ice bath.

  • Oxidative Cleavage: Slowly add 3 mL (approx. 0.026 mol) of 30% hydrogen peroxide dropwise to the cooled solution, maintaining the temperature at or below 10 °C.

  • Reaction: Continue stirring the mixture in the ice bath for 3 hours.

  • Precipitation: Acidify the reaction mixture to a pH of 3-4 by the slow addition of glacial acetic acid to precipitate the crude product.

  • Isolation: Collect the yellow precipitate by vacuum filtration and wash with cold deionized water.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot 95% ethanol.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Slowly add hot deionized water to the ethanol solution until it becomes slightly turbid.

    • Allow the solution to cool to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the purified yellow crystals by vacuum filtration.

Expected Yield: 74-77%[1] Melting Point: 267-270 °C (with decomposition)[1]

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of 2-Amino-5-nitrobenzoic Acid Start 5-Nitroisatin Step1 Dissolve in NaOH Start->Step1 Step2 Cool to 10°C Step1->Step2 Step3 Add H₂O₂ Step2->Step3 Step4 Stir for 3h Step3->Step4 Step5 Acidify with Acetic Acid Step4->Step5 Step6 Filter Crude Product Step5->Step6 Step7 Recrystallize from Ethanol/Water Step6->Step7 End Pure 2-Amino-5-nitrobenzoic Acid Step7->End

Caption: Workflow for the synthesis of 2-amino-5-nitrobenzoic acid.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a cornerstone of medicinal chemistry research. Substituted aminobenzoic acid derivatives have demonstrated significant potential in this area, with several compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.[2][3] The presence of the nitro group can enhance this activity, potentially through mechanisms related to bioreductive activation in the hypoxic tumor microenvironment.

Mechanism of Action: Inhibition of Topoisomerases

One of the key mechanisms by which some anticancer agents exert their effects is through the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair.[4][5][6] By targeting these enzymes, anticancer drugs can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. While specific studies on aminonitrobenzoic acids as topoisomerase inhibitors are emerging, the broader class of aminobenzoic acid derivatives has shown promise in this area.[7][8]

Diagram of Topoisomerase Inhibition:

G cluster_topo Mechanism of Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription DNA_Supercoiling DNA Supercoiling DNA_Replication->DNA_Supercoiling Topoisomerase Topoisomerase DNA_Relaxation Relaxed DNA Topoisomerase->DNA_Relaxation DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage stabilization of cleavable complex DNA_Supercoiling->Topoisomerase relieves torsional strain Inhibitor Aminonitrobenzoic Acid Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->Topoisomerase Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of topoisomerase by anticancer agents.

In Vitro Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cultured cell lines. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., substituted aminonitrobenzoic acid derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Exemplar Anticancer Activity of Aminobenzoic Acid Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzamide derivatives of p-aminobenzoic acidHCT-1164.53[2]
Benzamide derivatives of p-aminobenzoic acidMCF-75.85[2]
Schiff bases of 4-aminobenzoic acidHepG2≥ 15.0[9]
Quinazolinone derivative of aminobenzoic acidA5490.44[10]
4-Amino-tetrahydro-benzo[h]chromen-2-one analogVarious0.008 - 0.064[11]

Antimicrobial Applications: Combating Infectious Diseases

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Substituted aminonitrobenzoic acids have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[9][12][13]

Mechanism of Action: Inhibition of Folate Biosynthesis

A key target for antimicrobial drugs is the bacterial folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[14][15][16] Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo. Sulfonamide antibiotics, which are structural analogs of p-aminobenzoic acid (PABA), act by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in this pathway.[17][18][19] Substituted aminonitrobenzoic acids, bearing a structural resemblance to PABA, are being investigated as potential inhibitors of this pathway.

Diagram of Bacterial Folate Synthesis Inhibition:

G cluster_folate Inhibition of Bacterial Folate Synthesis Pteridine_Precursor Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_Precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid via DHFR Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Inhibitor Aminonitrobenzoic Acid Derivative Inhibition Competitive Inhibition Inhibitor->Inhibition Inhibition->DHPS

Caption: Competitive inhibition of dihydropteroate synthase (DHPS).

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Exemplar Antimicrobial Activity of Aminobenzoic Acid Derivatives

Compound ClassMicroorganismMIC (µM)Reference
Schiff bases of 4-aminobenzoic acidS. aureus (MRSA)from 15.62[9]
Schiff bases of 4-aminobenzoic acidB. subtilis0.09 mmol/L[13]
Schiff's bases of p-amino benzoic acidB. subtilispMICbs = 2.11 µM/ml[12]
2-chloro-5-nitrobenzoic acid derivativeS. aureus (MRSA)Comparable to gentamicin[20]

Neurodegenerative Disease Applications: A New Frontier

Neurodegenerative diseases, such as Alzheimer's disease, pose a significant and growing challenge to global health. One of the therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine.[2] Several studies have explored derivatives of aminobenzoic acid as potential AChE inhibitors.[21][22][23]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors bind to the active site of AChE, preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. The design of effective AChE inhibitors often involves creating molecules that can interact with key residues in the active site of the enzyme.

Diagram of Acetylcholinesterase Inhibition:

G cluster_ache Mechanism of Acetylcholinesterase Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE binds to active site Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Increased_ACh Increased Acetylcholine in Synaptic Cleft AChE->Increased_ACh hydrolysis blocked Inhibitor Aminonitrobenzoic Acid Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->AChE Cholinergic_Signaling Enhanced Cholinergic Signaling Increased_ACh->Cholinergic_Signaling

Caption: Inhibition of acetylcholinesterase (AChE) by a therapeutic agent.

In Vitro Evaluation of Acetylcholinesterase Inhibition

The inhibitory activity of compounds against AChE can be determined using a colorimetric assay based on Ellman's reagent. This assay measures the product of the enzymatic reaction, thiocholine, which reacts with Ellman's reagent to produce a colored compound.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine, Ellman's reagent (DTNB), and the test compound in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate acetylthiocholine to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Table 3: Exemplar Acetylcholinesterase Inhibitory Activity of Aminobenzoic Acid Derivatives

Compound ClassEnzymeIC₅₀ (µM)Reference
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAChE7.49 ± 0.16[2]
Benzylaminobenzoic acidBChE2.67 ± 0.05[2]
m-Aminobenzoic acid derivative (Compound 1b)AChEMore potent than galanthamine and tacrine[23]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of substituted aminonitrobenzoic acids is highly dependent on the nature and position of the substituents on the aromatic ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key SAR insights for aminobenzoic acid derivatives include:

  • Antimicrobial Activity: For Schiff bases of p-aminobenzoic acid, electron-withdrawing groups, such as bromo substituents, have been shown to increase antimicrobial activity.[12]

  • Anticancer Activity: The presence of a nitro group can enhance the anticancer activity of benzoic acid derivatives.[24]

  • Cholinesterase Inhibition: For aminobenzoic acid derivatives, para-substituted analogs generally exhibit greater activity than other isomers.[2]

Future research in this area should focus on:

  • Systematic SAR studies of a wider range of substituted aminonitrobenzoic acid derivatives to develop more potent and selective compounds.

  • Elucidation of detailed mechanisms of action for the observed biological activities, including the identification of specific molecular targets.

  • In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in animal models of disease.

  • Exploration of novel applications for this versatile scaffold, such as in the development of anti-inflammatory and antiviral agents.

Conclusion

Substituted aminonitrobenzoic acids represent a promising and underexplored area of medicinal chemistry. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research in this field, highlighting the potential of these compounds as anticancer, antimicrobial, and neuroprotective agents. By providing detailed experimental protocols and insights into their mechanisms of action, we hope to inspire and facilitate further research into this exciting class of molecules.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. 2023. Available at: [Link]

  • Deciphering the competitive inhibition of dihydropteroate synthase by 8 marcaptoguanine analogs: enhanced potency in phenylsulfonyl fragments. ResearchGate. 2025. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • Acetylcholinesterase enzyme inhibition assay. The graph shows the... ResearchGate. Available at: [Link]

  • Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. Available at: [Link]

  • a-e Graphs showing AChE inhibition by combinations of pesticides at low... ResearchGate. Available at: [Link]

  • POTENTIAL INHIBITORS FOR BACTERIAL DIHYDROPTEROATE SYNTHASE. THE RESULTS OF A COMPREHENSIVE SCREENING BASED ON STRUCTURAL SIMIL. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. 2023. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. 2025. Available at: [Link]

  • Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines. PMC. Available at: [Link]

  • Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. PMC. Available at: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) -one Derivatives as Novel ALK Inhibitors. PMC. Available at: [Link]

  • Synthesis, antimicrobial evaluation, ot-QSAR and mt-QSAR studies of 2-amino benzoic acid derivatives. ResearchGate. 2025. Available at: [Link]

  • Antibacterial Antifolates: From Development through Resistance to the Next Generation. PMC. Available at: [Link]

  • Folate Synthesis - Antimicrobial Resistance. PDB-101. Available at: [Link]

  • Dihydropteroate synthase inhibitor. Wikipedia. Available at: [Link]

  • Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. 2019. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PMC. Available at: [Link]

  • Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders. Google Patents.
  • Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. PMC. Available at: [Link]

  • Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. WashU Medicine Research Profiles. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. 2019. Available at: [Link]

  • Inhibition mechanism of bacterial folic acid biosynthesis pathway (a)... ResearchGate. Available at: [Link]

  • Figure 1 from Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Semantic Scholar. 2014. Available at: [Link]

  • Document: Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives. (CHEMBL1136819). ChEMBL. Available at: [Link]

  • Indicative graph of acetylcholinesterase (AChE) inhibitor prescriptions... ResearchGate. Available at: [Link]

  • Bacterial folate synthesis inhibitors. GPnotebook. 2018. Available at: [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][25]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Available at: [Link]

  • Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor. PubMed. 2017. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Available at: [Link]

  • Phytonutrients in Neuroprotection and Neurodegenerative Disorders. Available at: [Link]

  • DNA Topoisomerases: As target for anti-cancer drugs. Journals. Available at: [Link]

  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. PMC. Available at: [Link]

  • Compositions and methods for treating neurodegenerative disorders. Google Patents.
  • Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition. PMC. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. 2022. Available at: [Link]

  • Structures of some nitro free and nitro substituted aminonaphthoquinones.¹⁷. Available at: [Link]

  • Mode of the action of the p-aminobenzoic acid during the inhibition of... ResearchGate. Available at: [Link]

  • Acetylcholinesterase: From 3D Structure to Function. PMC. Available at: [Link]

  • Natural variation in a single amino acid substitution underlies physiological responses to topoisomerase II poisons. PLOS Genetics. 2017. Available at: [Link]

  • Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy. PMC. 2021. Available at: [Link]

  • (PDF) Topoisomerase -A Target For Anticancer Agents. ResearchGate. 2024. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 4-Amino-3-Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatizing 4-Amino-3-Nitrobenzoic Acid

4-Amino-3-nitrobenzoic acid is a versatile aromatic compound characterized by the presence of an amino group, a nitro group, and a carboxylic acid attached to a benzene ring.[1][2] This unique arrangement of functional groups makes it an invaluable scaffold in medicinal chemistry and drug discovery. The carboxylic acid and amino moieties serve as reactive handles for synthetic modification, allowing for the creation of diverse libraries of derivatives such as amides, esters, and Schiff bases. Its established use as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, underscores its therapeutic potential.[1]

The nitro group, an efficient scaffold for creating new bioactive molecules, is known to be present in compounds with a wide spectrum of activities, including antimicrobial and antineoplastic properties.[3] Research into related nitrobenzoic acid structures has revealed promising biological activities. For instance, a derivative of 4-methyl-3-nitrobenzoic acid has shown potential in inhibiting cancer cell migration, while a nitrooxy derivative of 3-nitrobenzoic acid has demonstrated significant anti-inflammatory and pain-reducing activities in preclinical models.[4][5]

This guide provides a comprehensive framework for the initial biological screening of novel derivatives of 4-amino-3-nitrobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for evaluating anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The emphasis is on the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity and reproducibility.

General Synthetic Strategy: A Brief Overview

The primary focus of this guide is biological screening; however, a foundational understanding of the synthetic strategy is crucial. The 4-amino-3-nitrobenzoic acid core offers two primary sites for derivatization: the amino group (-NH₂) and the carboxylic acid group (-COOH). Standard organic chemistry reactions can be employed to generate a diverse library of novel compounds. For example, the carboxylic acid can be converted to esters or amides, while the amino group can be acylated or used to form Schiff bases with various aldehydes.[6][7] Each new derivative possesses a unique three-dimensional structure and electronic distribution, which in turn dictates its potential biological activity.

Experimental Workflow for Biological Screening

A systematic approach is essential for efficiently screening a library of novel compounds. The following workflow outlines a logical progression from initial compound handling to the identification of promising "hits" for further development.

G cluster_0 Compound Preparation & Management cluster_1 Primary In Vitro Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary & Follow-up Studies compound_prep Novel 4-Amino-3-Nitrobenzoic Acid Derivatives Library dissolution Dissolution in DMSO to create stock solutions compound_prep->dissolution plate_prep Preparation of Assay Plates (Serial Dilutions) dissolution->plate_prep anticancer Anticancer Assay (e.g., MTT Assay) plate_prep->anticancer Test Compounds Added antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) plate_prep->antimicrobial Test Compounds Added antioxidant Antioxidant Assay (e.g., DPPH Scavenging) plate_prep->antioxidant Test Compounds Added anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) plate_prep->anti_inflammatory Test Compounds Added data_analysis Calculate IC50 / MIC / % Inhibition anticancer->data_analysis antimicrobial->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis hit_id Identify 'Hits' (Compounds meeting activity criteria) data_analysis->hit_id dose_response Dose-Response Studies hit_id->dose_response mechanistic Mechanism of Action Studies dose_response->mechanistic toxicity In Vitro Toxicity Assessment mechanistic->toxicity

Caption: A typical experimental workflow for screening novel compounds.

Part 1: Anticancer Activity Screening

The evaluation of cytotoxic effects against cancer cell lines is a cornerstone of anticancer drug discovery. Metal complexes of similar compounds, like 4-chloro-3-nitrobenzoic acid, have demonstrated significant antiproliferative effects, suggesting this is a promising area of investigation.[8] The MTT assay is a robust and widely used colorimetric method to assess cell viability.

Protocol: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Novel 4-amino-3-nitrobenzoic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with 0.5% DMSO) and an untreated control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, purple formazan crystals will form in the living cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity
Compound IDDerivative TypeIC₅₀ (µM) vs. HepG2 Cells
ANBA-001Amide15.2
ANBA-002Ester28.9
ANBA-003Schiff Base8.7
DoxorubicinPositive Control0.5

Part 2: Antimicrobial Activity Screening

Nitroaromatic compounds have a long history of use as antimicrobial agents.[3] Therefore, screening novel 4-amino-3-nitrobenzoic acid derivatives for activity against pathogenic bacteria and fungi is a logical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is performed in a 96-well plate format, allowing for high-throughput screening.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well plates

  • Resazurin solution (optional, for viability indication)

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a fresh overnight culture of the microbial strains. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates growth.

Data Presentation: Antimicrobial Activity
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
ANBA-00164>128128
ANBA-002128>128>128
ANBA-003326464
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8

Part 3: Anti-inflammatory & Antioxidant Screening

Chronic inflammation and oxidative stress are interconnected pathological processes. Derivatives of benzoic acid have shown potential as both anti-inflammatory and antioxidant agents.[5][9]

Protocol 3A: In Vitro COX-2 Inhibition Assay

Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting cyclooxygenase (COX) enzymes. This colorimetric assay measures the peroxidase component of COX activity. It quantifies the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂.

Materials:

  • COX-2 inhibitor screening assay kit (commercially available)

  • Test compounds and positive control (e.g., Celecoxib)

  • Microplate reader (590 nm)

Step-by-Step Methodology:

  • Follow the manufacturer's protocol precisely. This typically involves adding buffer, heme, the enzyme (COX-2), and the test compound to the wells of a 96-well plate.

  • Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate (TMPD).

  • Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value.

Protocol 3B: DPPH Radical Scavenging Assay

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that is deep violet in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to change color to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds

  • Positive control (e.g., Ascorbic acid)

  • Methanol

  • 96-well plate

  • Microplate reader (517 nm)

Step-by-Step Methodology:

  • Add 100 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 100 µL of the methanolic DPPH solution to all wells.

  • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Anti-inflammatory & Antioxidant Activity
Compound IDCOX-2 Inhibition IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)
ANBA-00112.545.1
ANBA-00235.889.3
ANBA-0039.822.7
Celecoxib0.3N/A
Ascorbic AcidN/A15.6

Conclusion and Future Directions

This guide provides a foundational set of protocols for conducting a primary biological activity screening of novel 4-amino-3-nitrobenzoic acid derivatives. Through systematic evaluation, compounds with promising anticancer, antimicrobial, anti-inflammatory, or antioxidant properties can be identified.

The identification of a "hit" compound, such as ANBA-003 in the example data, is merely the first step. Subsequent studies are critical to validate the initial findings and explore the therapeutic potential. These include:

  • Dose-response studies to confirm the IC₅₀ values with greater precision.

  • Secondary screening using different cell lines or microbial strains to assess the spectrum of activity.

  • In vitro toxicity assays using normal, non-cancerous cell lines to determine the selectivity index.

  • Mechanism of action studies to elucidate how the compound exerts its biological effect. For example, anticancer activity could be further investigated through apoptosis assays (e.g., Annexin V staining) and cell cycle analysis.[8]

By following a logical and rigorous screening cascade, researchers can efficiently identify and advance novel derivatives of 4-amino-3-nitrobenzoic acid, a scaffold that continues to hold significant promise in the field of drug discovery.

References

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice. PubMed. Available at: [Link]

  • Antioxidant properties of benzoic acid derivatives against Superoxide radical. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI. Available at: [Link]

  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. MDPI. Available at: [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Available at: [Link]

  • Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate. PMC. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. Available at: [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. Available at: [Link]

Sources

Electronic Effects of the Nitro Group in Aminobenzoic Acids: A Mechanistic & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and structural impact of the nitro group on aminobenzoic acid scaffolds, with a specific focus on 2-amino-5-nitrobenzoic acid (5-nitroanthranilic acid).

Executive Summary

The introduction of a nitro group (


) into the aminobenzoic acid scaffold creates a "push-pull" electronic system that fundamentally alters the molecule's acidity, basicity, and reactivity. This guide analyzes the competing effects of the electron-withdrawing nitro group and the electron-donating amino group. We focus on 2-amino-5-nitrobenzoic acid , a critical intermediate in dye and drug synthesis, to demonstrate how substituent positioning dictates chemical behavior, spectroscopic signatures, and synthetic pathways.

Theoretical Framework: The Electronic Tug-of-War

The physicochemical properties of nitroaminobenzoic acids are governed by the interplay between three functional groups attached to the benzene ring:

  • Carboxyl (

    
    ):  Moderate electron-withdrawing group (EWG) via induction (
    
    
    
    ) and resonance (
    
    
    ).
  • Amino (

    
    ):  Strong electron-donating group (EDG) via resonance (
    
    
    
    ), despite a weak withdrawing inductive effect (
    
    
    ).
  • Nitro (

    
    ):  Strong electron-withdrawing group via both induction (
    
    
    
    ) and resonance (
    
    
    ).
Hammett Substituent Effects

The impact of these groups can be quantified using Hammett substituent constants (


). The nitro group's strong positive 

values indicate its ability to withdraw electron density, stabilizing negative charges (e.g., carboxylate anions) and destabilizing positive charges (e.g., ammonium cations).
SubstituentPosition

Constant
Electronic Effect

Meta

Strong Withdrawal (Inductive dominant)

Para

Strong Withdrawal (Resonance + Inductive)

Meta

Weak Donation

Para

Strong Donation (Resonance dominant)

Key Insight: In 2-amino-5-nitrobenzoic acid , the nitro group is para to the amino group and meta to the carboxyl group. This specific orientation maximizes the "push-pull" effect, where the amino group pushes electron density into the ring, and the nitro group pulls it out, creating a highly polarized system.

Acid-Base Equilibria & pKa Shifts

The nitro group drastically shifts the acidity of both the carboxylic acid and the amine functionality.

Carboxylic Acidity (pKa )

The nitro group enhances acidity by stabilizing the carboxylate anion (


) through inductive electron withdrawal.[1]
  • Benzoic Acid: pKa

    
    [2]
    
  • 2-Aminobenzoic Acid (Anthranilic): pKa

    
     (Weaker acid due to internal H-bonding and EDG effect of 
    
    
    
    ).
  • 2-Amino-5-nitrobenzoic Acid: pKa

    
     (Estimated). The 5-nitro group withdraws density, counteracting the amino group's donation and lowering the pKa relative to anthranilic acid.
    
Amine Basicity (pKa of Conjugate Acid)

The nitro group reduces the basicity of the amine. In 2-amino-5-nitrobenzoic acid, the nitro group is para to the amine.[3] Through resonance, the lone pair on the nitrogen is delocalized into the nitro group, making it unavailable for protonation.

  • Aniline (

    
    ):  pKa 
    
    
    
  • Anthranilic Acid (

    
    ):  pKa 
    
    
    
    [4][5]
  • 2-Amino-5-nitrobenzoic Acid (

    
    ):  pKa 
    
    
    
    . The amine is extremely weakly basic.
Zwitterionic Nature

Unlike aliphatic amino acids (e.g., Glycine), aminobenzoic acids exist primarily as neutral molecules rather than zwitterions in solid state and solution.[6] The strong electron-withdrawing nitro group further suppresses zwitterion formation by reducing the amine's ability to accept a proton from the carboxylic acid.

Spectroscopic Signatures

The electronic environment is clearly visible in Nuclear Magnetic Resonance (NMR) spectroscopy. The nitro group causes significant deshielding (downfield shift) of adjacent protons.

H NMR Data (DMSO-d , 400 MHz)
Proton PositionChemical Shift (

ppm)
MultiplicityStructural Explanation
H-6 (Ortho to COOH)8.61 Doublet (

)
Most deshielded. Located between the withdrawing COOH and the inductive influence of the

group.[1]
H-4 (Ortho to NO

)
8.08 Doublet of Doublets (

)
Deshielded strongly by the adjacent ortho-nitro group.
H-3 (Ortho to NH

)
6.88 Doublet (

)
Shielded (upfield) by the strong electron-donating resonance of the adjacent amino group.

Interpretation: The large gap between H-6 (8.61 ppm) and H-3 (6.88 ppm) visualizes the electronic gradient across the aromatic ring established by the opposing nitro and amino groups.

Synthetic Protocol: 2-Amino-5-nitrobenzoic Acid

Challenge: Direct nitration of anthranilic acid is hazardous and low-yielding because the amino group is susceptible to oxidation by nitric acid, and the resulting anilinium ion is meta-directing (leading to the wrong isomer). Solution: Protection of the amine as an acetamide allows for controlled nitration.

Visual Workflow (DOT Diagram)

Synthesis cluster_logic Regiochemistry Logic Anthranilic Anthranilic Acid (2-Aminobenzoic) Protection Step 1: Protection (Ac2O, Reflux) Anthranilic->Protection Acetyl N-Acetylanthranilic Acid Protection->Acetyl Nitration Step 2: Nitration (HNO3/H2SO4, <10°C) Acetyl->Nitration Intermediate 5-Nitro-N-acetyl anthranilic acid Nitration->Intermediate Hydrolysis Step 3: Hydrolysis (HCl/EtOH, Reflux) Intermediate->Hydrolysis Product 2-Amino-5-nitrobenzoic Acid Hydrolysis->Product Logic NHAc directs Ortho/Para COOH directs Meta Both direct to C5!

Caption: Synthetic pathway utilizing amine protection to ensure regioselective nitration at the C5 position.

Detailed Methodology
Step 1: Acetylation (Protection)
  • Reagents: Anthranilic acid (0.05 mol), Acetic anhydride (0.44 mol).

  • Procedure: Suspend anthranilic acid in acetic anhydride. Heat to 60°C. Add catalytic HCl. The exotherm will raise the temperature to ~70°C.[7]

  • Mechanism: Converts the strongly activating, oxidation-prone

    
     into the moderately activating, stable 
    
    
    
    .
Step 2: Nitration (Electrophilic Aromatic Substitution)
  • Reagents: N-Acetylanthranilic acid, Conc.

    
    , Fuming 
    
    
    
    .
  • Procedure: Dissolve the protected acid in sulfuric acid and cool to 0–5°C . Add nitric acid dropwise, maintaining temperature below 10°C to prevent dinitration or hydrolysis.

  • Regiochemistry: The acetamido group directs para (to position 5) and ortho (to position 3). The carboxyl group directs meta (to position 5). Synergy: Both groups direct the incoming electrophile to C5 , resulting in high regioselectivity.

Step 3: Hydrolysis (Deprotection)
  • Reagents: 6M HCl, Ethanol.

  • Procedure: Reflux the nitrated intermediate for 1.5 hours.

  • Workup: Cool the solution. The product, 2-amino-5-nitrobenzoic acid, will precipitate as a yellow solid. Filter, wash with cold water, and dry.[8]

  • Validation: Check melting point (approx. 260–270°C dec) and

    
    H NMR (verify loss of acetyl methyl peak at ~2.1 ppm).
    

References

  • National Institutes of Health (NIH) PubChem. 2-Amino-5-nitrobenzoic acid (CID 12032). Available at: [Link]

  • Royal Society of Chemistry. NMR Spectral Data for 2-Amino-5-nitrobenzoic acid. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Preliminary In Vitro Evaluation of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the preliminary in vitro evaluation of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid, a novel compound with an unexplored biological activity profile. As a member of the nitrobenzoic acid class, this molecule holds potential for therapeutic applications, drawing from the known bioactivities of related structures which serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] This document outlines a structured, multi-tiered screening approach designed for researchers, scientists, and drug development professionals. We will detail robust, validated protocols for assessing cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system of inquiry from initial characterization to preliminary mechanistic insights.

Introduction and Rationale

Nitroaromatic compounds, particularly derivatives of benzoic acid, are a cornerstone of synthetic chemistry with a broad spectrum of applications.[3] Their utility spans from serving as precursors for dyes to forming the scaffold of potent therapeutic agents.[1][2] Notably, the nitro group is a recognized pharmacophore in various antimicrobial and anticancer agents, often mediating its effect through bioreductive activation under hypoxic conditions.[3][4][5]

The subject of this guide, 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid, is a structurally distinct entity within this class. Its biological properties have not been characterized in public literature. Therefore, a systematic in vitro investigation is the critical first step to elucidate its potential pharmacological value. This guide proposes a logical, resource-efficient workflow to generate foundational data on its bioactivity.

The screening cascade is designed to first establish a cytotoxicity profile, which is fundamental for any compound intended for therapeutic use.[6] This initial step identifies a potential therapeutic window and any inherent anticancer properties.[7] Subsequently, based on the established activity of related nitroaromatic structures, we will explore its antimicrobial and anti-inflammatory potential through validated, high-throughput screening methods.[8][9][10]

Physicochemical Properties (Predicted)

A thorough understanding of the compound's physicochemical properties is paramount for designing and interpreting in vitro assays. While experimental data for 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid is not available, we can infer properties from structurally similar compounds such as 4-(Methylamino)-3-nitrobenzoic acid.[11][12][13] These parameters are crucial for ensuring solubility in assay media and predicting membrane permeability.

PropertyPredicted Value / InformationRationale for Importance
Molecular Formula C11H14N2O5Essential for calculating molar concentrations for treatment solutions.
Molecular Weight 254.24 g/mol Critical for accurate preparation of stock and working solutions.
Appearance Likely a yellow to off-white solidGuides handling and solubility testing procedures.[12]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, Ethanol) and alkaline aqueous solutions.Informs the choice of vehicle for stock solutions to ensure bioavailability in cell culture media. DMSO is a common choice but must be controlled for its own potential toxicity.[14]
pKa The carboxylic acid group, influenced by the electron-withdrawing nitro group, will be acidic (predicted pKa ~3.5-4.0).[15]Affects the ionization state of the compound in physiological buffer (pH ~7.4), which can impact cell permeability and target interaction.
Overall Experimental Workflow

The proposed evaluation follows a logical progression from broad cytotoxicity screening to more specific functional assays. This hierarchical approach ensures that resources are directed toward the most promising avenues of investigation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Hypothesis Generation Compound Test Compound 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid Cytotoxicity Cytotoxicity Screening (Resazurin Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) Compound->Antimicrobial AntiInflam Anti-inflammatory Screening (BSA Denaturation Assay) Compound->AntiInflam IC50 Determine IC50 Values (Cancer vs. Normal Cells) Cytotoxicity->IC50 MIC Determine MIC Values (Gram+ vs. Gram-) Antimicrobial->MIC Inhibition Calculate % Inhibition AntiInflam->Inhibition Hypothesis Generate Mechanistic Hypothesis (e.g., Selective Cytotoxicity, Broad-Spectrum Antimicrobial) IC50->Hypothesis MIC->Hypothesis Inhibition->Hypothesis

Caption: High-level workflow for the preliminary in vitro evaluation.

In Vitro Cytotoxicity Evaluation

Expertise & Experience: The initial assessment of a novel compound's interaction with living cells is a cytotoxicity assay. This is a non-negotiable first step in drug discovery, providing critical data on the concentration range at which the compound exerts a biological effect, from subtle growth inhibition to overt cell death.[6][7] We have selected the Resazurin (Alamar Blue) assay due to its high sensitivity, simplicity, and non-destructive nature, which allows for kinetic monitoring if required.[16]

Trustworthiness: To ensure the data is meaningful, the compound must be tested against both cancerous and non-cancerous cell lines. This dual approach is fundamental to establishing a selectivity index—a preliminary measure of whether the compound is preferentially toxic to cancer cells. A high selectivity index is a hallmark of a promising anticancer drug candidate.[17][18]

Experimental Protocol: Resazurin Cell Viability Assay

This protocol is adapted from established methodologies for high-throughput screening.[16][19]

  • Cell Seeding:

    • Culture selected cell lines (e.g., MCF-7 (breast cancer), A549 (lung cancer), and Vero (normal kidney epithelial)) to ~80% confluency.

    • Harvest cells using trypsinization and perform an accurate cell count.

    • Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL (Note: this density should be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid vehicle-induced toxicity.

    • Remove the seeding medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for 48 or 72 hours.

  • Resazurin Addition and Measurement:

    • Prepare a working solution of Resazurin (e.g., Alamar Blue reagent).

    • Add 10 µL of the Resazurin solution to each well.[16]

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Express cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, comparative format.

Cell LineCell TypeCompound IC₅₀ (µM)Positive Control IC₅₀ (µM) (e.g., Doxorubicin)
MCF-7Human Breast AdenocarcinomaHypothetical ValueHypothetical Value
A549Human Lung CarcinomaHypothetical ValueHypothetical Value
VeroMonkey Kidney Epithelial (Non-cancerous)Hypothetical ValueHypothetical Value
Workflow Visualization: Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Measurement Seed Seed cells in 96-well plate (5,000 cells/well) Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat Add serial dilutions of compound (0.1-100 µM) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddRes Add Resazurin Reagent Incubate2->AddRes Incubate3 Incubate 2-4h AddRes->Incubate3 Read Read Fluorescence (Ex: 560nm, Em: 590nm) Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the Resazurin cytotoxicity assay.

In Vitro Antimicrobial Screening

Expertise & Experience: The structural motif of a nitroaromatic ring is present in several clinically used antimicrobial agents. This historical and chemical precedent makes an antimicrobial screen a logical and necessary component of this compound's preliminary evaluation. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency.[9]

Trustworthiness: The protocol's validity is ensured by adhering to standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9] The inclusion of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria is critical, as it provides immediate insight into the compound's spectrum of activity. Differences in cell wall structure between these bacterial types often lead to significant variations in susceptibility.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing antimicrobial susceptibility.[9][20][21]

  • Inoculum Preparation:

    • From a fresh culture plate, inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a sterile 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (prepared at twice the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (a known antibiotic like Gentamicin), a growth control (wells with bacteria and no compound), and a sterility control (wells with broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[20] This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Profile
MicroorganismGram StainCompound MIC (µg/mL)Positive Control MIC (µg/mL) (e.g., Gentamicin)
Staphylococcus aureusPositiveHypothetical ValueHypothetical Value
Escherichia coliNegativeHypothetical ValueHypothetical Value
Workflow Visualization: MIC Determination

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis Dilute Prepare 2-fold serial dilutions of compound in 96-well plate AddInoculum Inoculate wells with bacteria (Final conc. 5x10^5 CFU/mL) Dilute->AddInoculum Inoculum Prepare bacterial inoculum (0.5 McFarland Standard) Inoculum->AddInoculum Incubate Incubate 18-24h at 37°C AddInoculum->Incubate Read Visually inspect for turbidity or read OD600 Incubate->Read Determine Determine MIC: Lowest concentration with no growth Read->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Preliminary In Vitro Anti-inflammatory Assessment

Expertise & Experience: Chronic inflammation is implicated in numerous diseases, and the denaturation of tissue proteins is a well-documented cause of inflammatory responses.[8] Therefore, an assay that measures a compound's ability to inhibit protein denaturation can serve as a rapid and valuable preliminary screen for anti-inflammatory activity.[22][23]

Trustworthiness: The Bovine Serum Albumin (BSA) denaturation assay is a widely accepted and cost-effective in vitro method.[8][24] Its validity is bolstered by the use of a well-characterized non-steroidal anti-inflammatory drug (NSAID), such as Diclofenac Sodium, as a positive control.[22] This allows for the direct comparison of the test compound's activity against a clinical standard.

Experimental Protocol: Inhibition of BSA Denaturation

This protocol evaluates the ability of the compound to prevent heat-induced protein denaturation.[24][25]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous Bovine Serum Albumin (BSA) solution and 0.5 mL of the test compound at various concentrations (e.g., 100, 200, 400, 800 µg/mL).

    • The test compound should be dissolved in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and then diluted with phosphate-buffered saline (pH 6.4).

    • Prepare a control set without the test compound. Use Diclofenac Sodium as a standard drug for the positive control set.

  • Incubation:

    • Incubate all mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 72°C for 5 minutes.

  • Measurement:

    • After cooling to room temperature, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation: Anti-inflammatory Activity
Concentration (µg/mL)% Inhibition by Test Compound% Inhibition by Diclofenac Sodium
100Hypothetical ValueHypothetical Value
200Hypothetical ValueHypothetical Value
400Hypothetical ValueHypothetical Value
800Hypothetical ValueHypothetical Value
Workflow Visualization: Anti-inflammatory Assay

G Prep Prepare reaction mixture: BSA + Test Compound/Control Incubate1 Incubate at 37°C for 20 min Prep->Incubate1 Heat Induce denaturation: Heat at 72°C for 5 min Incubate1->Heat Cool Cool to room temperature Heat->Cool Read Measure absorbance at 660 nm Cool->Read Analyze Calculate % Inhibition Read->Analyze

Caption: Workflow for the BSA denaturation inhibition assay.

Potential Mechanism of Action: The Role of the Nitro Group

Authoritative Grounding: A key feature of many nitroaromatic compounds, especially in the context of cancer therapy, is their potential to act as hypoxia-activated prodrugs.[4] The unique microenvironment of solid tumors is often characterized by low oxygen levels (hypoxia).[4] This condition promotes the expression of nitroreductase enzymes, which are capable of reducing the nitro group (-NO₂) on the compound.

This bioreductive activation is a multi-step process that generates highly reactive intermediates, such as nitroso and hydroxylamine species.[4] These reactive molecules can then induce cytotoxicity by causing damage to critical cellular macromolecules like DNA, leading to cell death.[5][17][18] This mechanism provides a basis for selective toxicity toward hypoxic tumor cells while sparing well-oxygenated normal tissues.[4]

Visualization: Hypothetical Bioreductive Activation Pathway

G cluster_0 Normoxia (Normal Oxygen) cluster_1 Hypoxia (Low Oxygen) Prodrug_N Nitroaromatic Prodrug (R-NO₂) Radical_N Radical Anion (R-NO₂⁻) Prodrug_N->Radical_N 1e⁻ reduction Radical_N->Prodrug_N Re-oxidation O2 O₂ Radical_N->O2 O2->Radical_N label_N No significant activation. Compound is recycled. Prodrug_H Nitroaromatic Prodrug (R-NO₂) Radical_H Radical Anion (R-NO₂⁻) Prodrug_H->Radical_H Nitroreductases +1e⁻ Nitroso Nitroso Intermediate (R-NO) Radical_H->Nitroso +1e⁻, -H₂O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Cytotoxic Reactive Species -> DNA Damage & Cell Death Hydroxylamine->Cytotoxic

Caption: Bioreductive activation of a nitroaromatic compound in hypoxic vs. normoxic conditions.

Conclusion and Future Directions

This guide has detailed a systematic and robust methodology for the initial in vitro characterization of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid. By following the proposed workflows for cytotoxicity, antimicrobial, and anti-inflammatory screening, researchers can generate a foundational dataset to guide subsequent drug development efforts.

The outcomes of these preliminary assays will dictate the next steps:

  • If significant and selective cytotoxicity is observed: Further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis assays) and cell cycle analysis would be warranted.

  • If potent antimicrobial activity is found: The next logical step is to determine the Minimum Bactericidal Concentration (MBC) to understand if the compound is bacteriostatic or bactericidal.[20] Time-kill kinetics assays can provide further insight into its antimicrobial dynamics.[9]

  • If promising anti-inflammatory activity is detected: The investigation should progress to more specific, cell-based assays, such as measuring the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX), or quantifying the suppression of pro-inflammatory cytokines in immune cells.[8][25]

This structured approach ensures a thorough and efficient preliminary evaluation, maximizing the potential for identifying the unique biological value of this novel chemical entity.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC. (n.d.).
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (2024). Omics Online.
  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025). BMG LABTECH.
  • Antiviral & Antimicrobial Testing - Charles River Labor
  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices.
  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). Bentham Science.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. (n.d.). BenchChem.
  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI. (2026). MDPI.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024). MDPI.
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024). BioResources.
  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). World Journal of Pharmaceutical Research.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (2025). MDPI.
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. (2023). Chemical Engineering Transactions.
  • Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. (2015).
  • Experimental workflow for the drug screening used in the study. A) Drug... - ResearchGate. (n.d.).
  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents - ResearchGate. (2025).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. (2025).
  • Reductive activation of nitroheterocyclic compounds - PubMed. (n.d.).
  • Workflow. a Experimental design. In a drug-gene interaction screen,... - ResearchGate. (n.d.).
  • DMPK with IDBS Polar. (n.d.). IDBS.
  • 6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. (2025). Bitesize Bio.
  • In vitro antimicrobial screening: Significance and symbolism. (2025). Wisdomlib.
  • Synthesis of 4-[N-(4-Cyano-benzoyl)-methylamino]-3-nitro-benzoic acid-[N-(3-methoxycarbonyl-propyl)-amide] - PrepChem.com. (n.d.). PrepChem.com.
  • Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. (2018). Asian Pacific Journal of Health Sciences.
  • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. (2024). Drug Target Review.
  • Rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase MnbAB via colorimetric detection using Saltzman reagent - PMC. (n.d.).
  • 4-Amino-3-nitrobenzoic acid - Chem-Impex. (n.d.).
  • 4-Methoxy-3-nitrobenzoic acid 98 89-41-8 - MilliporeSigma. (n.d.). Sigma-Aldrich.
  • 4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640 - PubChem - NIH. (n.d.).
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.). BenchChem.
  • 3-Nitrobenzoic acid - Wikipedia. (n.d.). Wikipedia.
  • 41263-74-5|4-(Methylamino)-3-nitrobenzoic acid|BLD Pharm. (n.d.). BLD Pharm.
  • Fig. 3 Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid... - ResearchGate. (n.d.).
  • 4-Amino-3-nitrobenzoic acid 97 1588-83-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid - CymitQuimica. (n.d.). CymitQuimica.
  • Synthesis routes of 4-Amino-3-nitrobenzoic acid - Benchchem. (n.d.). BenchChem.
  • 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem. (n.d.).
  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents. (n.d.).
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (2016). Journal of Chemical and Pharmaceutical Research.

Sources

Methodological & Application

Application Note: Protocol for the Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

The 4-chloro-3-nitrobenzoic acid scaffold represents a "privileged structure" in medicinal chemistry. It serves as the foundational electrophile for the synthesis of loop diuretics (e.g., Bumetanide ), kinase inhibitors, and various anti-inflammatory agents.

The core chemical transformation utilized is Nucleophilic Aromatic Substitution (SNAr) .[1][2][3][4] While this reaction is standard in organic synthesis, this specific substrate presents a unique dichotomy:

  • Activation: The ortho-nitro group strongly activates the C-Cl bond toward nucleophilic attack via resonance withdrawal.

  • Deactivation: The carboxylic acid moiety, under basic SNAr conditions, deprotonates to form a carboxylate anion (

    
    ). This anionic species donates electron density via induction and creates electrostatic repulsion, significantly decreasing the ring's electrophilicity compared to its ester counterparts.
    

This guide provides an optimized protocol that navigates these competing electronic effects to achieve high yields without the need for protecting group chemistry.

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex .

The "Carboxylate Penalty"

In standard basic conditions (e.g., using amines or alkoxides), the first equivalent of base neutralizes the carboxylic acid.



The resulting anionic ring requires higher activation energy (

) to accept the incoming nucleophile. Therefore, temperature control (reflux) is not optional—it is thermodynamically essential to overcome the carboxylate deactivation.
Reaction Pathway Visualization

The following diagram illustrates the critical transition states and the role of the nitro group in stabilizing the negative charge.

SNAr_Mechanism Reactant 4-Chloro-3-nitro benzoic acid Deprotonation Carboxylate Formation (Fast) Reactant->Deprotonation + Base Transition Meisenheimer Complex (Rate Limiting) Deprotonation->Transition + Nucleophile + Heat Product 4-Substituted-3-nitro benzoic acid Transition->Product - Cl⁻ (Aromatization)

Figure 1: Mechanistic pathway highlighting the requisite deprotonation step prior to nucleophilic attack.

Experimental Protocols

Protocol A: Amination in Aqueous/Alcoholic Media (Green Chemistry)

Best for: Primary and secondary amines (e.g., aniline, benzylamine, morpholine). Advantage: Avoids toxic dipolar aprotic solvents; product precipitates upon acidification.

Reagents
  • Substrate: 4-Chloro-3-nitrobenzoic acid (1.0 equiv)

  • Nucleophile: Amine (2.2 – 3.0 equiv). Note: Excess amine acts as the H-Cl scavenger.

  • Solvent: Water or Ethanol/Water (1:1 mixture).

  • Acid: 2M HCl (for workup).

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 4-chloro-3-nitrobenzoic acid (e.g., 5.0 g, 24.8 mmol) in water (50 mL).

  • Addition: Add the amine (e.g., 55 mmol) in a single portion.

    • Observation: The solution will likely clear as the ammonium salt forms. Exotherm is possible.[1]

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1 + 1% Acetic Acid). The starting material (Rf ~0.4) should disappear; the product is usually more polar.

  • Workup (The "pH Swing"):

    • Cool the reaction mixture to room temperature.

    • Critical Step: Slowly add 2M HCl with vigorous stirring until the pH reaches 2–3 .

    • The product, being a free acid, will precipitate out of the solution as a solid (often yellow/orange due to the nitroaniline chromophore).

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 20 mL) to remove excess amine salts.

  • Drying: Dry in a vacuum oven at 50°C.

Protocol B: Alkoxylation (Ether Synthesis)

Best for: Phenols or Alcohols (e.g., synthesis of Bumetanide intermediates). Requirement: Stronger bases and anhydrous conditions are preferred to prevent hydrolysis of the chlorine to a phenol (OH) side product.

Reagents
  • Substrate: 4-Chloro-3-nitrobenzoic acid (1.0 equiv).

  • Nucleophile: Alcohol/Phenol (1.1 equiv).

  • Base: KOH (3.5 equiv) or NaH (2.5 equiv) if using anhydrous alcohol.

  • Solvent: DMF or DMSO (High solubility, high boiling point).

Step-by-Step Procedure
  • Activation: In a separate vessel, treat the alcohol/phenol with the base to generate the alkoxide/phenoxide.

    • Note: If using KOH, powdered KOH in DMSO is effective.

  • Combination: Add the 4-chloro-3-nitrobenzoic acid to the alkoxide solution.

  • Reaction: Heat to 80–90°C for 4 hours.

    • Warning: Do not exceed 100°C if using KOH, as decarboxylation can occur in rare cases.

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Acidification: Acidify carefully with Conc. HCl to pH 1.

  • Extraction: If the solid does not precipitate well (due to DMF cosolvent effects), extract with Ethyl Acetate (3x). Wash organics with Brine to remove DMF.

Workflow Visualization

The following flowchart standardizes the decision-making process for the workup, ensuring high recovery rates.

Workflow Start Reaction Complete (TLC Verification) Cool Cool to RT Start->Cool CheckState Solvent System? Cool->CheckState AqPath Aqueous/Alcohol CheckState->AqPath Green Protocol DMFPath DMF/DMSO CheckState->DMFPath Aprotic Protocol Acidify Acidify to pH 2-3 (HCl) AqPath->Acidify Precip Precipitate Forms Acidify->Precip Acidify->Precip Precipitate Extract Extract w/ EtOAc Wash w/ Brine Acidify->Extract No Precipitate Filter Vacuum Filtration Precip->Filter IceQuench Pour onto Ice DMFPath->IceQuench IceQuench->Acidify Evap Evaporate Solvent Extract->Evap

Figure 2: Downstream processing workflow for product isolation.

Data Summary & Troubleshooting

Expected Yields & Conditions
Nucleophile TypeExample ReagentSolventTemp (°C)Typical YieldKey Constraint
Primary Amine Aniline / BenzylamineH₂O or EtOH100 (Reflux)85–95%Requires excess amine (2.5eq)
Secondary Amine MorpholineToluene/H₂O11080–90%Steric hindrance may slow rate
Phenoxide Phenol / NaHDMF9075–85%Moisture sensitive (competing OH attack)
Alkoxide Methanol / KOHMeOH65 (Reflux)90%Risk of esterification side-reaction
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Carboxylate deactivationIncrease temperature to reflux; switch to higher boiling solvent (e.g., n-Butanol).
Product is an Oil Impurities or solvent trappingTriturate the oil with diethyl ether or hexane to induce crystallization.
Low Yield (Precipitation) pH not low enoughThe product is an acid (pKa ~3-4). Ensure pH is < 2.0 during workup to fully protonate.
Side Product: Hydroxyl Hydrolysis of ClEnsure reagents are dry (if using alkoxides). Avoid strong aqueous NaOH at high temps.

References

  • BenchChem. (2025).[5][6] The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Bumetanide: A Technical Guide.Link

  • ChemicalBook. (2025). Bumetanide Synthesis and Intermediates.[3][6][7]Link

  • Nielsen, O. B., et al. (1973). Sulfamoylbenzoic acid derivatives.[3][6][7] V. 4-Substituted 3-nitro-5-sulfamoylbenzoic acids. Journal of Medicinal Chemistry, 16(10), 1170-1177. (Foundational work on this scaffold).

  • Pfizer Inc. (2005). Process for the preparation of amino-benzoic acid derivatives.[3][4][6][7][8][9][10][11][12] US Patent 6,858,645. (Industrial application of SNAr on nitro-benzoic acids).

Sources

Application Note: Elucidation of the Gas-Phase Fragmentation Behavior of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation pattern of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid (exact mass: 254.0851 g/mol ). Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we explore the distinct and diagnostic fragmentation pathways in both positive and negative ion modes. In positive ion mode, the protonated molecule ([M+H]⁺) primarily undergoes cleavage within the methoxypropyl side chain and loss of small neutral molecules like water. In negative ion mode, the deprotonated molecule ([M-H]⁻) exhibits a highly characteristic decarboxylation, alongside other structurally informative fragmentations. This guide offers field-proven experimental protocols and explains the causality behind the observed fragmentation, providing researchers with the necessary framework to identify and characterize this compound and its analogs in complex matrices.

Introduction

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid is a substituted aromatic compound featuring a nitrobenzoic acid core, a structure prevalent in various fields of chemical and pharmaceutical research. The molecule's polarity and multiple functional groups (carboxylic acid, secondary amine, nitro group, and ether) make it an ideal candidate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural confirmation of such molecules by providing a reproducible fragmentation "fingerprint."[1][2]

Understanding the gas-phase fragmentation behavior is critical for developing robust analytical methods, such as Multiple Reaction Monitoring (MRM) for quantification, and for identifying metabolites or degradation products in drug development and environmental studies. This document serves as a comprehensive guide to the ESI-MS/MS analysis of this compound, detailing the predictable yet complex fragmentation patterns and providing a validated protocol for data acquisition.

Experimental Methodology

Materials and Reagents
  • Analyte: 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid

  • Solvents: LC-MS grade Methanol, Acetonitrile, and deionized Water.

  • Additives: Formic acid (≥99%) and Ammonium acetate (≥98%).

  • Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source, coupled to a UPLC/HPLC system.

Protocol: Sample Preparation

The goal of this step is to prepare a dilute solution of the analyte suitable for direct infusion or LC-MS injection, minimizing matrix effects and ensuring optimal ionization.

  • Prepare Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid and dissolve it in 1.0 mL of methanol.

  • Create Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 (v/v) mixture of acetonitrile and water. This concentration is typically sufficient for modern high-sensitivity mass spectrometers.

  • Acidify/Buffer for Polarity:

    • For Positive Ion Mode: Add formic acid to the working solution to a final concentration of 0.1%. This promotes protonation ([M+H]⁺).

    • For Negative Ion Mode: Prepare a separate working solution and add ammonium acetate to a final concentration of 5 mM to facilitate deprotonation ([M-H]⁻).

Protocol: LC-MS/MS Parameters

These parameters provide a robust starting point for method development. The choice of a HILIC or reversed-phase C18 column depends on the specific application; for general characterization, a C18 column is versatile.[3][4]

ParameterSettingRationale
Liquid Chromatography
ColumnStandard C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds.
Mobile Phase AWater + 0.1% Formic AcidStandard for positive mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard for positive mode ESI.
Flow Rate0.4 mL/minAppropriate for 2.1 mm ID columns.
Gradient5% B to 95% B over 5 minA generic gradient to elute compounds of varying polarity.[5]
Injection Volume2 µLMinimizes peak distortion while providing sufficient analyte.
Mass Spectrometry
Ionization ModeESI Positive & NegativeTo obtain comprehensive fragmentation data.
Capillary Voltage3.5 kV (+) / -3.0 kV (-)Typical voltage to ensure stable spray and efficient ionization.
Mass Range (MS1)50 - 500 m/zCovers the expected mass of the precursor and fragment ions.
Desolvation Temp.400 °CEfficiently removes solvent droplets.
Desolvation Gas Flow800 L/hr (N₂)Aids in desolvation and ion formation.
Collision GasArgonAn inert gas that provides efficient collision-induced dissociation.[6]
Collision EnergyRamped 10-40 eVA ramped energy ensures the capture of both low- and high-energy fragments.

Results and Discussion

The analysis of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid (C₁₁H₁₄N₂O₅) yielded distinct fragmentation patterns in positive and negative ion modes, providing complementary structural information. The theoretical exact mass of the neutral molecule is 254.0851 Da.

Positive Ion Mode ([M+H]⁺) Fragmentation Analysis

In positive ion mode, the precursor ion observed was the protonated molecule [M+H]⁺ at m/z 255.0924 . The fragmentation is dominated by cleavages originating from the aliphatic side chain and the loss of small neutral molecules from the benzoic acid core.

Table 1: Key Fragment Ions Observed in Positive Ion ESI-MS/MS

Experimental m/zProposed Fragment FormulaΔ Mass (Da)Proposed Neutral LossDescription of Fragmentation
237.0818[C₁₁H₁₃N₂O₄]⁺18.0106H₂OLoss of water from the carboxylic acid group.[7]
209.0867[C₁₀H₁₃N₂O₃]⁺46.0055NO₂Loss of the nitro group as nitrogen dioxide.
193.0921[C₁₀H₁₃N₂O₂]⁺62.0004H₂O + NO₂Sequential loss of water and the nitro group.
163.0761[C₈H₉N₂O₂]⁺92.0163C₄H₈O₂Cleavage of the N-propyl bond with H-rearrangement.
88.0757[C₄H₁₀NO]⁺167.0167C₇H₅NO₄Cleavage of the C(aryl)-N bond, charge retained on side chain.
58.0655[C₃H₈N]⁺197.0269C₈H₇NO₅α-cleavage at the ether oxygen, followed by loss of CO.

The primary fragmentation pathways for the [M+H]⁺ ion are visualized below. A notable pathway involves the initial loss of water (H₂O) from the carboxylic acid moiety to yield the ion at m/z 237.[8] Another significant fragmentation is the cleavage of the nitro group (-NO₂), producing the fragment at m/z 209. Fragmentation of the methoxypropyl side chain is also prominent, with cleavage of the C-N bond resulting in ions at m/z 88 and m/z 58, which are characteristic of the side chain's structure.[9][10]

G cluster_main Positive Ion Fragmentation 255_MH [M+H]⁺ m/z 255.09 237_H2O [C₁₁H₁₃N₂O₄]⁺ m/z 237.08 255_MH->237_H2O - H₂O 209_NO2 [C₁₀H₁₃N₂O₃]⁺ m/z 209.09 255_MH->209_NO2 - NO₂ 88_chain [C₄H₁₀NO]⁺ m/z 88.08 255_MH->88_chain - C₇H₅NO₄ 58_chain_frag [C₃H₈N]⁺ m/z 58.07 88_chain->58_chain_frag - CH₂O

Fig 1. Proposed fragmentation pathway in positive ion mode.
Negative Ion Mode ([M-H]⁻) Fragmentation Analysis

In negative ion mode, the deprotonated molecule [M-H]⁻ was observed at m/z 253.0720 . The fragmentation pattern is highly diagnostic and dominated by the loss of carbon dioxide from the carboxylate anion.

Table 2: Key Fragment Ions Observed in Negative Ion ESI-MS/MS

Experimental m/zProposed Fragment FormulaΔ Mass (Da)Proposed Neutral LossDescription of Fragmentation
209.0825[C₁₀H₁₁N₂O₃]⁻43.9898CO₂Diagnostic loss of carbon dioxide from the carboxylate.[11][12]
194.0591[C₉H₈N₂O₃]⁻59.0129CO₂ + CH₃Loss of CO₂ followed by loss of a methyl radical.
166.0145[C₇H₄NO₄]⁻87.0575C₄H₉OCleavage of the N-C(propyl) bond, loss of methoxypropyl group.
163.0564[C₈H₇N₂O₂]⁻90.0156CH₄O + NO₂Complex rearrangement involving loss from side chain and nitro group.

The most significant fragmentation event is the neutral loss of 44 Da, corresponding to decarboxylation (loss of CO₂), which is a hallmark fragmentation for deprotonated carboxylic acids.[1][11] This produces the intense base peak at m/z 209.0825. Further fragmentation of this ion can occur, such as the loss of a methyl radical from the methoxy group. Another important pathway is the cleavage of the entire methoxypropyl side chain, resulting in an ion at m/z 166, which corresponds to the deprotonated 4-amino-3-nitrobenzoate core.

G cluster_main Negative Ion Fragmentation 253_M-H [M-H]⁻ m/z 253.07 209_CO2 [C₁₀H₁₁N₂O₃]⁻ m/z 209.08 253_M-H->209_CO2 - CO₂ (Decarboxylation) 166_sidechain [C₇H₄NO₄]⁻ m/z 166.01 253_M-H->166_sidechain - C₄H₉O 194_CH3 [C₉H₈N₂O₃]⁻ m/z 194.06 209_CO2->194_CH3 - •CH₃

Fig 2. Proposed fragmentation pathway in negative ion mode.

Conclusion

The tandem mass spectrometric analysis of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid reveals distinct, predictable, and structurally informative fragmentation patterns. In positive ion mode, fragmentation is characterized by the loss of water and the nitro group, as well as multiple cleavages within the N-linked side chain. In negative ion mode, a highly efficient and diagnostic decarboxylation event dominates the spectrum, producing a stable fragment ion that can undergo further dissociation.

The data and protocols presented herein provide a validated methodology for the confident identification and characterization of this molecule. These findings are directly applicable to the development of sensitive and specific quantitative LC-MS/MS assays and serve as a foundational reference for the structural elucidation of related compounds and their metabolites.

References

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Perkins, J. R., & Kalar, D. N. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(2), 150-155. [Link]

  • Royal Society of Chemistry. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). [Link]

  • Roy, M., Saha, S., & Kenttämaa, H. I. (2017). Collision-induced Dissociation Processes of Protonated Benzoic Acid and Related Compounds: Competitive Generation of Protonated Carbon Dioxide or Protonated Benzene. Journal of Mass Spectrometry, 52(4), 230-238. [Link]

  • ResearchGate. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Wang, Y., et al. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. (2017). Collision-Induced Dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Studylib. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid

[1][2]

Current Status: Online Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for

Reference ID:12

Executive Summary

Welcome to the technical support hub for the synthesis of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid . This guide addresses the nucleophilic aromatic substitution (

While this reaction appears mechanistically simple, the presence of an acidic functionality (carboxylic acid) on the electrophile introduces a "stoichiometric trap" that frequently leads to stalled conversion or poor isolation yields in early-stage development. This guide provides optimized protocols, kinetic insights, and impurity management strategies.

Part 1: The "Golden Batch" Protocol

User Query: "What are the standard optimized conditions for >95% conversion?"

The Mechanism

The reaction is an

22


  • Critical Requirement: You must neutralize the carboxylic acid and provide a free equivalent of amine for the substitution.[2]

Optimized Reaction Conditions
ParameterRecommended SettingRationale
Substrate 4-Chloro-3-nitrobenzoic acid (1.0 eq)Starting material (SM).[1][2][3]
Nucleophile 3-Methoxypropylamine (2.2 – 2.5 eq)Crucial: 1.0 eq forms the salt; 1.2–1.5 eq acts as the nucleophile.[2]
Solvent Ethanol (EtOH) or Water/EtOH (1:1)Polar protic solvents stabilize the Meisenheimer complex intermediate.[2]
Concentration 0.5 M – 1.0 MHigh concentration drives second-order kinetics.[1][2]
Temperature Reflux (78–80°C)Chloride is a poor leaving group; heat is required to overcome the activation energy.
Time 4 – 6 HoursMonitor by HPLC/TLC.
Standard Operating Procedure (SOP)
  • Charge 4-chloro-3-nitrobenzoic acid and Ethanol into the reactor.

  • Add 3-methoxypropylamine dropwise. Note: An exotherm will occur due to acid-base neutralization.[1][2]

  • Heat the mixture to reflux (approx. 80°C).

  • Monitor until SM is <1.0% by HPLC (254 nm).

  • Workup (Critical):

    • Cool to room temperature.[4]

    • The reaction mixture currently contains the salt of the product.[2]

    • Acidify with 2N HCl to pH 3–4. The product (free acid) will precipitate as a yellow/orange solid.

    • Filter, wash with cold water, and dry.

Part 2: Visualizing the Workflow

User Query: "Can you map out the process flow and critical decision points?"

The following diagram illustrates the standard workflow and the "Stoichiometric Trap" logic.

ReactionWorkflowStartStart: 4-Cl-3-NO2-Benzoic AcidAddAmineAdd 3-Methoxypropylamine(Exothermic Neutralization)Start->AddAmineStoichCheckIs Amine > 2.0 eq?AddAmine->StoichCheckSaltTrapFAILURE MODE:Amine consumed by Acid.No free Nucleophile.StoichCheck->SaltTrapNo (< 2 eq)HeatRefluxHeat to Reflux (80°C)4-6 HoursStoichCheck->HeatRefluxYes (> 2 eq)MonitorHPLC Check:SM < 1%?HeatReflux->MonitorExtendExtend Time orAdd 0.2 eq AmineMonitor->ExtendNoCoolAcidifyCool & Acidify (HCl)to pH 3-4Monitor->CoolAcidifyYesExtend->HeatRefluxPrecipitatePrecipitate Product(Free Acid Form)CoolAcidify->Precipitate

Figure 1: Process workflow highlighting the stoichiometric requirement to overcome the acid-base neutralization step.

Part 3: Troubleshooting Guide (FAQs)

Category A: Reaction Stalling (Low Conversion)

Q: My reaction stalls at 50-60% conversion even after 12 hours. Why?

  • Root Cause 1 (Stoichiometry): You likely used only 1.0–1.5 equivalents of amine. The first equivalent simply neutralized the benzoic acid.[2] You only have 0.5 eq of "active" nucleophile attacking 0.5 eq of substrate.[2]

  • Root Cause 2 (Solvent): If using non-polar solvents (Toluene, DCM), the zwitterionic intermediate is destabilized, and the amine salt may precipitate out, removing it from the reaction.

  • Fix: Ensure you have 2.2 eq of amine. If the amine is expensive, use 1.1 eq amine + 1.2 eq

    
      or Triethylamine to scavenge the proton. Switch to Ethanol or n-Butanol.[1][2]
    

Q: Can I use 4-Fluoro-3-nitrobenzoic acid instead?

  • Insight: Yes. The fluoride is a much better leaving group in

    
     reactions due to the high electronegativity of fluorine stabilizing the transition state (Meisenheimer complex).[2]
    
  • Impact: Reaction time will drop from 6 hours to <1 hour, and temperature can often be lowered to 50°C. However, the fluoro-starting material is significantly more expensive.

Category B: Impurity & Isolation Issues

Q: I see a large peak at RRT 0.8 that isn't starting material. What is it?

  • Diagnosis: This is likely the hydrolysis product (4-hydroxy-3-nitrobenzoic acid).[1][2]

  • Cause: If you used aqueous base (NaOH/KOH) and heated too aggressively, the hydroxide ion (

    
    ) competes with the amine to displace the chloride.
    
  • Fix: Use anhydrous conditions (Ethanol/

    
    ) or ensure the amine is in large excess relative to any hydroxide present.
    

Q: Upon acidification, no solid precipitates, or I get an oil.

  • Cause: 3-methoxypropylamine side chains can increase water solubility.[1][2]

  • Fix:

    • Cool the mixture to 0–5°C before filtering.

    • Adjust pH precisely to the isoelectric point (approx pH 3.5).[2] Going too acidic (pH < 1) protonates the nitro/amine system, forming a soluble hydrochloride salt.

    • Seeding: Scratch the glass or add a seed crystal of the product to induce crystallization.[2]

Part 4: Impurity Management Logic

User Query: "How do I separate the product from the starting material if the reaction is incomplete?"

Use this logic tree to determine the purification strategy.

PurificationLogicProblemImpurity Issue DetectedTypeIdentify Impurity TypeProblem->TypeSMUnreacted SM(4-Cl-3-NO2-Benzoic Acid)Type->SMNon-polarHydrolysisHydrolysis Product(4-OH-3-NO2-Benzoic Acid)Type->HydrolysisPolar/PhenolicSol_SMSolution: Reslurry in DCM.Product is less soluble in DCMthan SM.SM->Sol_SMSol_HydroSolution: Recrystallize fromEtOH/Water (9:1).Hydrolysis->Sol_Hydro

Figure 2: Decision tree for purification based on impurity profile.

References

  • Sigma-Aldrich. 4-Chloro-3-nitrobenzoic acid Product Sheet (CAS 96-99-1).[1][2] (Standard Reagent Data).

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-chloro-3-nitro- Mass Spectrum and Properties.[1][2][5]

  • PubChem. 4-Chloro-3-nitrobenzoic acid Compound Summary. (Toxicity and GHS Safety Data).

  • Organic Chemistry Portal.

    
    ) Mechanism. (General Mechanistic Grounding).
    
    
  • Google Patents. Process for the preparation of Brinzolamide intermediates (Related Sulfonamide Chemistry).[2] (Contextual Application).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chloro-3-nitrobenzoic acid and 3-methoxypropylamine before handling.[2] The reaction involves exothermic neutralization and potential skin sensitizers.[2]

Optimizing solvent systems for the recrystallization of aminonitrobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimizing Solvent Systems for the Recrystallization of Aminonitrobenzoic Acids

Welcome to the technical support center for the purification of aminonitrobenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical step of recrystallization. Aminonitrobenzoic acids, with their amphoteric nature and complex intermolecular forces, present unique purification challenges. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of recrystallizing aminonitrobenzoic acids.

Q1: What makes aminonitrobenzoic acids challenging to recrystallize?

A: The difficulty arises from their molecular structure, which contains three distinct functional groups:

  • A Carboxylic Acid Group (-COOH): An acidic group that can donate a proton.

  • An Amino Group (-NH₂): A basic group that can accept a proton.

  • A Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

This combination results in a molecule that is amphoteric (can act as an acid or a base) and polar. Consequently, they exhibit strong intermolecular forces, primarily hydrogen bonding, and their solubility is highly dependent on the pH of the medium.[1][2][3] These strong interactions can also lead to the formation of different crystal polymorphs—distinct solid-state forms of the same molecule that can have different physical properties like solubility and melting point.[4][5][6]

Q2: What defines an "ideal" solvent for recrystallizing these compounds?

A: The ideal solvent or solvent system is governed by a specific set of solubility characteristics.[7][8][9] The target aminonitrobenzoic acid should be:

  • Highly soluble at elevated temperatures (e.g., the solvent's boiling point).

  • Sparingly or poorly soluble at low temperatures (e.g., room temperature or in an ice bath).

This steep solubility curve is the cornerstone of recrystallization, as it allows the compound to dissolve completely when hot and then precipitate out in high yield upon cooling.[8][10] Furthermore, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[7][9]

Q3: How does pH influence the choice of a solvent system?

A: The pH is a critical, often overlooked, variable. Because aminonitrobenzoic acids are amphoteric, their ionization state changes with pH:

  • Low pH (Acidic): The amino group is protonated (-NH₃⁺), forming a cationic species.

  • Neutral pH: The molecule may exist as a zwitterion (-OOC-Ar-NH₃⁺) or a neutral molecule, typically at its isoelectric point where solubility is minimal.[2][11]

  • High pH (Basic): The carboxylic acid group is deprotonated (-COO⁻), forming an anionic species.

Ionic forms are generally much more soluble in polar solvents, especially water, than the neutral form.[1][11] This property can be exploited for purification. For example, a crude mixture can be dissolved in an aqueous base, filtered to remove insoluble non-acidic impurities, and then the desired acid can be precipitated by acidifying the solution to its isoelectric point.[12]

Q4: When is a mixed-solvent system necessary?

A: A mixed-solvent system is required when no single solvent provides the ideal solubility curve.[7][13] This is a very common scenario. The typical approach, known as the solvent/antisolvent method, is used when your compound is:

  • Too soluble in a "good" solvent (e.g., ethanol, acetone) even at low temperatures, leading to poor recovery.

  • Too insoluble in a "poor" solvent (e.g., water, hexane) even at high temperatures.

By dissolving the compound in a minimal amount of the hot "good" solvent and then carefully adding the "poor" solvent (antisolvent), you can precisely tune the solution to the point of saturation, inducing crystallization upon cooling.[8][14]

Solvent Selection and Optimization Workflow

The following diagram outlines a systematic approach to identifying an optimal solvent system.

Solvent_Selection_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent (Solvent/Antisolvent) Screening Start Start: Small amount of crude compound Test_Polar Test Polar Solvents (e.g., Ethanol, Water, Ethyl Acetate) Start->Test_Polar Test_Nonpolar Test Non-Polar Solvents (e.g., Toluene, Heptane) Start->Test_Nonpolar Eval_Cold Evaluate Solubility at Room Temp Test_Polar->Eval_Cold Test_Nonpolar->Eval_Cold Eval_Hot Evaluate Solubility when Hot Eval_Cold->Eval_Hot If insoluble/sparingly soluble Decision Ideal Solvent? Eval_Hot->Decision Success Proceed to Recrystallization Decision->Success Yes (Insoluble cold, soluble hot) Identify_Good Identify 'Good' Solvent (High solubility) Decision->Identify_Good No Identify_Bad Identify 'Poor' Solvent (Antisolvent) (Low solubility, miscible with Good) Identify_Good->Identify_Bad Mix_System Dissolve in min. hot 'Good' solvent. Add hot 'Poor' solvent until cloudy. Identify_Bad->Mix_System Optimize Optimize Ratio & Cooling Rate Mix_System->Optimize Optimize->Success

Caption: A systematic workflow for selecting a recrystallization solvent system.

Data Reference Table: Solubility of Related Compounds

Direct, comprehensive solubility data for all aminonitrobenzoic acid isomers is limited. However, data from structurally similar compounds provide an excellent starting point for solvent selection. The following table summarizes the mole fraction solubility (x) of 3-nitrobenzoic acid in various solvents at different temperatures.

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.15 0.1330.0880.0650.0480.0120.0050.0003
293.15 0.2350.1630.1250.0940.0260.0120.0006
313.15 0.3920.2870.2260.1730.0540.0270.0011
323.15 0.4950.3730.2990.2310.0770.0400.0015
Data adapted from BenchChem Technical Guide for 3-Nitrobenzoic Acid.[15]

Interpretation: As expected for polar nitroaromatic acids, solubility is highest in polar protic solvents like methanol and ethanol and lowest in non-polar solvents like toluene and water.[15][16] The data clearly shows that solubility increases significantly with temperature, which is the desired characteristic for recrystallization.[15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Troubleshooting_Guide cluster_oiling Compound 'Oils Out' cluster_nocrystals No Crystal Formation cluster_lowyield Low Yield / Recovery Problem Observed Problem Oil_Out Oiling Out Problem->Oil_Out No_Crystals No Crystals Form Problem->No_Crystals Low_Yield Low Yield Problem->Low_Yield Cause_Oil_1 Cause: M.P. of compound < B.P. of solvent Oil_Out->Cause_Oil_1 Cause_Oil_2 Cause: Solution is too concentrated / cooled too fast Oil_Out->Cause_Oil_2 Solution_Oil_1 Solution: Choose a lower-boiling solvent or solvent mix Cause_Oil_1->Solution_Oil_1 Solution_Oil_2 Solution: Reheat to dissolve, add more solvent, cool SLOWLY Cause_Oil_2->Solution_Oil_2 Cause_No_1 Cause: Solution is not supersaturated (too much solvent) No_Crystals->Cause_No_1 Cause_No_2 Cause: Nucleation barrier is too high No_Crystals->Cause_No_2 Solution_No_1 Solution: Evaporate some solvent or add an antisolvent Cause_No_1->Solution_No_1 Solution_No_2 Solution: Scratch flask with glass rod or add a seed crystal Cause_No_2->Solution_No_2 Cause_Low_1 Cause: Significant solubility in cold solvent Low_Yield->Cause_Low_1 Cause_Low_2 Cause: Premature crystallization during hot filtration Low_Yield->Cause_Low_2 Solution_Low_1 Solution: Ensure thorough cooling (ice bath); optimize solvent system for lower cold solubility Cause_Low_1->Solution_Low_1 Solution_Low_2 Solution: Use pre-heated glassware (funnel, flask) and keep solution hot Cause_Low_2->Solution_Low_2

Caption: A decision tree for troubleshooting common recrystallization issues.

Problem: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[8] This is often due to the boiling point of the chosen solvent being higher than the compound's melting point or the presence of impurities that depress the melting point. Rapid cooling of a highly concentrated solution can also promote this.

  • Protocol/Solution:

    • Re-heat the mixture until the oil completely redissolves.

    • Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature.

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or cover it with a beaker to slow heat loss.[17]

    • If oiling persists, the solvent system is unsuitable. A lower-boiling point solvent or a mixed solvent system should be developed.

Problem: No crystals form, even after cooling in an ice bath.

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of a tiny crystal) and growth.[10] Failure to crystallize usually means the solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation. This is most commonly caused by using too much solvent.[17][18][19]

  • Protocol/Solution:

    • Induce Nucleation: Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for nucleation to begin.[17]

    • Create a Seed Crystal: Take a drop of the solution on the end of a glass rod and let the solvent evaporate in a stream of air. This should leave a small amount of solid. Re-introduce this "seed crystal" into the solution.[17]

    • Increase Concentration: If induction methods fail, too much solvent was used. Gently heat the solution and evaporate a portion of the solvent in a fume hood. Allow it to cool again.[18] For a mixed-solvent system, you can add more antisolvent.

Problem: The final product is still impure or has poor color.

  • Causality: Impurities can be co-precipitated if crystallization occurs too rapidly, trapping them within the growing crystal lattice.[20][21] Colored impurities are often large, conjugated organic molecules that can be removed with activated carbon.

  • Protocol/Solution:

    • Ensure Slow Cooling: Rapid cooling, such as plunging a hot flask directly into an ice bath, is a primary cause of impure crystals.[19] Allow the solution to cool to room temperature undisturbed before moving to an ice bath.[22]

    • Decolorize with Activated Charcoal (if needed): After dissolving the crude solid in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute mass). Swirl and bring the solution back to a boil for a few minutes.

    • Perform Hot Filtration: To remove the charcoal and any insoluble impurities, you must filter the solution while it is still hot. Use a pre-heated funnel and receiving flask to prevent the desired compound from crystallizing prematurely in the funnel.[8][18]

    • Consider a Second Recrystallization: For highly impure samples, a single recrystallization may not be sufficient. A second pass through the procedure using the once-recrystallized material will significantly improve purity.

Problem: The recovery/yield is very low.

  • Causality: A low yield can result from several factors: using an excessive amount of solvent, incomplete precipitation (the compound has some solubility even in the cold solvent), or premature crystallization during a hot filtration step.[18]

  • Protocol/Solution:

    • Use the Minimum Amount of Hot Solvent: The most critical step for high yield is to use only the minimum volume of hot solvent required to fully dissolve the solid.[14] Work in small solvent additions.

    • Ensure Complete Cooling: After cooling to room temperature, allow sufficient time in an ice bath (at least 20-30 minutes) to maximize precipitation.[17][22]

    • Wash with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[21]

    • Check the Mother Liquor: If you suspect significant loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate (the "mother liquor"). Note that this second crop will likely be less pure than the first.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent
  • Dissolution: Place the crude aminonitrobenzoic acid in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[17]

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[18]

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[17]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[22]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[22]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter by continuing to draw a vacuum. Transfer the crystals to a watch glass for final drying.

Protocol 2: Recrystallization using a Mixed (Solvent/Antisolvent) System
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is very soluble).[14]

  • Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (antisolvent) dropwise until you see persistent cloudiness (turbidity).[8] This indicates the solution is now saturated.

  • Re-homogenize: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Collection: Proceed with steps 3-7 from the single-solvent protocol above.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from Solubility of Things. [Link]

  • SciSpace. (2021, March 4). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid. [Link]

  • Royal Society of Chemistry. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. RSC Publishing. [Link]

  • J-Stage. (n.d.). Partition Behavior of p-Aminobenzoic Acid and Sulfonamides at Various pH Values. [Link]

  • Royal Society of Chemistry. (2021). Impact of Polymorphism on Mechanical Properties of Molecular Crystals: A study of p-Amino and p-Nitro Benzoic Acid with Nanoindentation. [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization?. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chegg.com. (2019, May 13). Solved The solubility of p-aminobenzoic acid changes. [Link]

  • Dr. Nerz. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. [Link]

  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. [Link]

  • ACS Publications. (2020, December 8). Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. Crystal Growth & Design. [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization. [Link]

  • Unknown. (n.d.). Recrystallization. [Link]

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (n.d.). 2-Aminobenzoic acid polymorphs. Neutral (N − H ··· O) and ionic (N + −.... [Link]

  • Unknown. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • JETIR.org. (n.d.). pH metric Studies on Complexation of para- aminobenzoic acid with transition metal ions. [Link]

  • YouTube. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). [Link]

  • University of Limerick. (2004, September 15). Polymorphism and crystallization of p-aminobenzoic acid. [Link]

  • The University of Manchester Research Explorer. (2015, April 23). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • National Institutes of Health. (n.d.). Isolation of 3-amino-4-nitrobenzyl acetate: evidence of an undisclosed impurity in 5-amino-2-nitrobenzoic acid. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Studylib. (n.d.). Recrystallization Lab: Benzoic Acid Purification. [Link]

  • National Institutes of Health. (n.d.). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. [Link]

  • YouTube. (2020, January 10). Recrystallization. [Link]

  • FAMU. (2016, September 27). Lab Report Recrystallization. [Link]

Sources

Managing the stability of N-alkoxypropyl anilines during synthesis and storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-alkoxypropyl anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and storage of this important class of compounds. Our goal is to equip you with the knowledge to anticipate and overcome stability challenges, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and handling of N-alkoxypropyl anilines. Each problem is followed by an analysis of probable causes and actionable corrective actions.

Issue 1: Reaction Mixture Turns Dark Brown or Black During Synthesis

Observation: During the N-alkylation of an aniline with an alkoxypropyl halide, the reaction mixture develops a dark brown or black coloration.

Probable Causes:

  • Oxidation of the Aniline Starting Material or Product: The electron-rich amino group makes aniline and its derivatives susceptible to oxidation, especially in the presence of air (oxygen), certain metal ions that can act as oxidizing agents, or at elevated temperatures.[1] This oxidation can lead to the formation of highly colored impurities like nitrobenzenes, benzoquinones, or polymeric aniline species.[1]

  • Decomposition of Reagents or Products: High reaction temperatures or the presence of incompatible materials can lead to the decomposition of either the reactants or the desired N-alkoxypropyl aniline product.[2]

Corrective Actions:

  • Work Under an Inert Atmosphere: To prevent oxidation, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1][2] This involves degassing your solvent and blanketing the reaction vessel with the inert gas throughout the synthesis.

  • Control Reaction Temperature: If the reaction is exothermic, consider adding the alkylating agent slowly or using an ice bath to maintain a lower temperature. While a moderate increase in temperature can sometimes improve sluggish reaction rates, be cautious as it can also increase the rate of side reactions and decomposition.[2]

  • Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are pure and dry. Moisture can interfere with the reaction, and impurities in the starting materials could catalyze decomposition.[2]

  • Consider a Protecting Group Strategy: For particularly sensitive anilines, temporarily protecting the amino group can prevent its oxidation.[1] A common method is the acetylation of the amine to form an acetanilide. The acetamido group is less activating, which can prevent unwanted oxidation.[1] The protecting group can be removed after the alkylation is complete.[1]

Issue 2: Low Yield of the Desired N-Alkoxypropyl Aniline with Significant Side-Product Formation

Observation: Analysis of the crude reaction mixture by techniques like TLC, GC-MS, or HPLC shows a low yield of the target product and the presence of significant amounts of one or more side products.

Probable Causes:

  • Over-alkylation (Di-alkylation): The most common side reaction is the further alkylation of the desired secondary amine (N-alkoxypropyl aniline) to form a tertiary amine (N,N-di(alkoxypropyl)aniline).[2] This occurs because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline.[2]

  • Competing N- vs. O-Alkylation (for aminophenols): When the starting aniline also contains a hydroxyl group (aminophenol), there can be competition between alkylating the nitrogen (N-alkylation) and the oxygen (O-alkylation). The selectivity is influenced by the base and reaction conditions.[3]

  • Side Reactions Due to Reactive Functional Groups: Other functional groups on the aniline ring might be susceptible to alkylation or other side reactions under the reaction conditions.[2]

Corrective Actions:

  • Control Stoichiometry: Use a molar excess of the aniline starting material relative to the alkoxypropyl halide. This increases the probability of the alkylating agent reacting with the more abundant starting aniline rather than the mono-alkylated product.[2]

  • Slow Addition of the Alkylating Agent: Add the alkoxypropyl halide dropwise over an extended period. This helps to maintain a low concentration of the alkylating agent in the reaction mixture, which favors mono-alkylation.[2]

  • Optimize Base and Solvent: For aminophenols, using a weaker base like potassium carbonate (K₂CO₃) can favor O-alkylation over N-alkylation by selectively deprotonating the more acidic phenolic hydroxyl group.[3] The choice of solvent can also influence selectivity; polar aprotic solvents are commonly used.[2]

  • Protection-Deprotection Strategy: As mentioned previously, protecting the amino group is a robust method to prevent N-alkylation when O-alkylation is desired or to avoid other side reactions involving the amine.[1][3]

Issue 3: Discoloration and Purity Degradation of N-Alkoxypropyl Aniline During Storage

Observation: A previously pure N-alkoxypropyl aniline sample has developed a yellow, brown, or darker color over time, and analytical testing confirms a decrease in purity.

Probable Causes:

  • Air and Light Exposure: Similar to the issues during synthesis, exposure to atmospheric oxygen and light can cause oxidative degradation of anilines during storage.[1][4] This can lead to the formation of colored oxidation products.[5]

  • Improper Storage Temperature: Storing at ambient or elevated temperatures can accelerate the rate of decomposition.

  • Presence of Impurities: Residual impurities from the synthesis, such as unreacted starting materials, by-products, or residual solvents, can potentially impact the long-term stability of the final product.[6][7]

  • Incompatible Storage Container: The material of the storage container could potentially leach substances that catalyze degradation.

Corrective Actions:

  • Inert Atmosphere Storage: For long-term storage, it is best practice to store N-alkoxypropyl anilines under an inert atmosphere (nitrogen or argon).[4][5]

  • Light Protection: Store the compound in an amber glass vial or a container that is otherwise protected from light to prevent photochemical degradation.[4][5]

  • Controlled Temperature: Store the material at a reduced temperature, such as in a refrigerator, to minimize the rate of degradation.[5] Always allow the container to warm to room temperature before opening to prevent condensation of moisture into the sample.

  • High Purity: Ensure the material is of high purity before long-term storage. If necessary, purify the compound by a suitable method like column chromatography or distillation to remove potentially destabilizing impurities.[5]

  • Proper Sealing: Use a tightly sealed container with a secure cap to prevent exposure to air and moisture.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-alkoxypropyl anilines?

A1: The primary degradation pathway for N-alkoxypropyl anilines, like other aniline derivatives, is oxidation. The electron-donating amino group makes the aromatic ring susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[1] This can lead to the formation of a variety of colored byproducts, including nitrosobenzenes, nitrobenzenes, and polymeric materials, ultimately compromising the purity and integrity of the compound.[5]

Q2: How can I monitor the purity of my N-alkoxypropyl aniline sample during synthesis and storage?

A2: Several analytical techniques are suitable for monitoring the purity of N-alkoxypropyl anilines. High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely available method for purity assessment and quantification.[5][8] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities and provides structural information.[8] For detailed structural elucidation and confirmation of identity, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[8]

Q3: Are there any recommended antioxidants for stabilizing N-alkoxypropyl anilines?

A3: While not a standard practice for pure laboratory compounds, certain antioxidants like phenolic compounds or derivatives of phenylenediamine are known to inhibit the oxidation of some organic molecules.[5] However, the use of an antioxidant must be carefully considered, as it could potentially interfere with downstream applications. A thorough evaluation of the compatibility of any added stabilizer is essential.[5]

Q4: What are the ideal storage conditions for N-alkoxypropyl anilines?

A4: To ensure long-term stability, N-alkoxypropyl anilines should be stored with the following precautions:

Storage Condition Recommendation Rationale
Atmosphere Inert gas (e.g., Nitrogen, Argon) Prevents oxidation by atmospheric oxygen.[4][5]
Container Tightly sealed, amber glass bottle Prevents exposure to air, moisture, and light.[4][5]
Temperature Refrigerated Slows down the rate of potential degradation reactions.[5]

| Purity | High purity material | Minimizes the presence of impurities that could catalyze degradation.[6] |

Q5: My N-alkoxypropyl aniline is a liquid at room temperature. Are there any special handling precautions?

A5: Yes, in addition to the stability concerns, you should always handle N-alkoxypropyl anilines in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Avoid inhalation of vapors and contact with skin and eyes.[9] Refer to the specific Safety Data Sheet (SDS) for the compound for detailed handling and safety information.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Purity Analysis by HPLC

This protocol provides a general framework for developing an HPLC method to assess the purity of N-alkoxypropyl anilines and detect potential degradation products. Method optimization will be necessary for specific compounds.

Objective: To quantify the purity of an N-alkoxypropyl aniline sample and identify the presence of degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for improved peak shape).

  • N-alkoxypropyl aniline sample.

  • High-purity N-alkoxypropyl aniline reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution to effectively separate compounds with different polarities. For example, a gradient of 20% to 80% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

  • Standard Preparation: Accurately prepare a stock solution of the high-purity reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a series of calibration standards at different concentrations.[5]

  • Sample Preparation: Prepare a solution of the N-alkoxypropyl aniline sample to be tested in the same solvent as the standard, at a concentration within the range of the calibration standards.

  • Chromatographic Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).[8]

    • Set the UV detection wavelength (a common wavelength for aromatic compounds is 254 nm, but this should be optimized).

    • Inject the standards and the sample onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve from the peak areas of the reference standards.

    • Determine the concentration of the N-alkoxypropyl aniline in the sample solution from the calibration curve.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage Aniline Aniline Derivative ReactionVessel Reaction Under Inert Atmosphere (N2 or Ar) Aniline->ReactionVessel AlkylHalide Alkoxypropyl Halide AlkylHalide->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Dry Solvent Solvent->ReactionVessel Quench Quench Reaction ReactionVessel->Quench 1. Reaction Complete Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Analysis Purity Analysis (HPLC, GC-MS) Purify->Analysis 2. Pure Product Storage Store Under Inert Gas, Refrigerated, Protected from Light Analysis->Storage

Caption: General workflow for the synthesis and handling of N-alkoxypropyl anilines.

Troubleshooting_Stability Start Instability Observed (e.g., Discoloration, Low Purity) Synthesis During Synthesis? Start->Synthesis Storage During Storage? Start->Storage Oxidation_Syn Oxidation Synthesis->Oxidation_Syn Yes Overalkylation Over-alkylation Synthesis->Overalkylation Yes Decomposition Decomposition Synthesis->Decomposition Yes Oxidation_Store Oxidation (Air/Light) Storage->Oxidation_Store Yes Impurity_Store Impurities Present Storage->Impurity_Store Yes Temp_Store Improper Temperature Storage->Temp_Store Yes Sol_Inert_Syn Use Inert Atmosphere Oxidation_Syn->Sol_Inert_Syn Sol_Stoich Control Stoichiometry & Slow Addition Overalkylation->Sol_Stoich Sol_Temp Control Temperature Decomposition->Sol_Temp Sol_Inert_Store Store Under Inert Gas & Protect from Light Oxidation_Store->Sol_Inert_Store Sol_Purify Re-purify Material Impurity_Store->Sol_Purify Sol_Refrigerate Store Refrigerated Temp_Store->Sol_Refrigerate

Caption: Decision tree for troubleshooting stability issues of N-alkoxypropyl anilines.

References

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis.
  • BenchChem. (2025). preventing oxidation of the aniline group during complexation.
  • Aniline - SAFETY DATA SHEET. (2022, July 22).
  • ChemicalBook. (2026, January 3). N,N-BIS(2-HYDROXYPROPYL)ANILINE - Safety Data Sheet.
  • Wang, W., & Roberts, C. J. (2014). Impact of Residual Impurities and Contaminants on Protein Stability. Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.
  • BenchChem. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • BenchChem. (2025). Troubleshooting low yields in 2-(Allyloxy)aniline reactions.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.

Sources

Validation & Comparative

Validation of an HPLC Method for the Quantification of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Domain: Pharmaceutical Analysis / CMC (Chemistry, Manufacturing, and Controls) Context: Impurity Profiling & Intermediate Qualification (Brinzolamide Synthesis)

Executive Summary: The Analytical Challenge

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid (CAS 116313-85-0) is a critical intermediate in the synthesis of carbonic anhydrase inhibitors, most notably Brinzolamide .[1] Structurally, the molecule presents a "zwitterionic" challenge common in pharmaceutical intermediates: it possesses an acidic moiety (benzoic acid, pKa ~3.[1]4) and a basic secondary amine, complicated by a strongly electron-withdrawing nitro group.[1][2]

The Problem: Conventional "screening" HPLC methods (e.g., generic Formic Acid/Acetonitrile gradients) often fail to quantify this analyte reliably.[1] The secondary amine interacts with residual silanols on the column stationary phase, causing severe peak tailing (


), while the polar carboxylic acid moiety leads to early elution and poor resolution from starting materials like 4-chloro-3-nitrobenzoic acid.[1]

The Solution: This guide validates a targeted Ion-Suppression Reversed-Phase (IS-RP) method using a phosphate buffer system at pH 3.[1]0. This approach suppresses the ionization of the carboxylic acid (increasing retention) while masking silanol interactions, resulting in sharp, symmetrical peaks suitable for GMP release testing.[1]

Comparative Analysis: Generic vs. Optimized Method

The following table contrasts the performance of a standard generic screening method against the optimized protocol developed for this guide.

FeatureMethod A: Generic Screening (Alternative)Method B: Optimized QC Method (Recommended)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)20 mM Potassium Phosphate Buffer (pH 3.[1]0)
Mobile Phase B AcetonitrileAcetonitrile
Buffer Capacity Low (Susceptible to pH shifts)High (Stabilizes ionization state)
Peak Shape (

)
1.6 – 2.0 (Significant Tailing)0.9 – 1.1 (Symmetrical)
Resolution (

)
< 1.5 (Co-elution with precursors)> 3.0 (Baseline separation)
Application LC-MS Identification onlyQuantitative GMP Release / QC
Why Method B Wins:

The phosphate buffer provides the ionic strength necessary to minimize the "ion-exchange" effect between the protonated amine of the analyte and the anionic silanols of the column. Furthermore, locking the pH at 3.0 ensures the carboxylic acid exists predominantly in its non-ionized (hydrophobic) form, maximizing interaction with the C18 chain and ensuring robust retention.[1]

Optimized Experimental Protocol

Reagents and Materials
  • Reference Standard: 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[1]
    
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped L1 column.[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (Nitro-aromatic absorption maximum)[1][3]

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

  • Mobile Phase Preparation:

    • Buffer (MPA): Dissolve 2.72 g of

      
       in 1000 mL water.[1] Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm nylon membrane.[1]
      
    • Organic (MPB): 100% Acetonitrile.[1]

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08515
8.04060
10.04060
10.18515
15.08515

Visualizing the Mechanism

The following diagram illustrates the chemical logic driving the separation and the validation workflow structure.

G cluster_chem Separation Mechanism (Method B) cluster_val ICH Q2(R2) Validation Workflow Analyte Analyte: 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid Acidic_pH Mobile Phase pH 3.0 Analyte->Acidic_pH Exposed to COOH_State COOH Protonated (Neutral/Hydrophobic) Acidic_pH->COOH_State Amine_State Amine Protonated (Cationic) Acidic_pH->Amine_State Silanol Silanol Suppression (Via Ionic Strength) Acidic_pH->Silanol Result High Retention + Sharp Peak COOH_State->Result Silanol->Result SystemSuit 1. System Suitability Result->SystemSuit Validates Specificity 2. Specificity (Impurity Spiking) SystemSuit->Specificity Linearity 3. Linearity (5 Levels) Specificity->Linearity Accuracy 4. Accuracy (Recovery) Linearity->Accuracy Precision 5. Precision (Repeatability) Accuracy->Precision

Caption: Figure 1. Left: Mechanistic impact of pH 3.0 on the analyte's functional groups.[1] Right: The sequential ICH Q2(R2) validation workflow.

Validation Data & Performance Metrics

The method was validated following ICH Q2(R2) guidelines. The following data represents typical performance characteristics for this protocol.

System Suitability

Rationale: Ensures the electronics, column, and fluids are performing as an integrated system before analysis.

ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (

)
N/A (Report)6.4 ± 0.1 minConsistent
Theoretical Plates (

)
> 20008,450Pass
Tailing Factor (

)
< 1.51.05Pass
RSD (Area, n=6) < 2.0%0.4%Pass
Linearity and Range

Rationale: Verifies the method response is proportional to concentration.[1][4][5]

  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: > 0.999)[1][5]
    
Accuracy (Recovery Studies)

Rationale: Spiking the analyte into a placebo matrix to ensure no bias.[1]

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%250.0248.599.4%
100%500.0501.2100.2%
150%750.0748.999.9%
Mean 99.8%
Robustness

Rationale: Small deliberate changes to parameters to simulate normal lab fluctuations.

Parameter ChangedVariationEffect on

Effect on

Flow Rate ± 0.1 mL/min± 0.4 minNegligible
Column Temp ± 5°C± 0.2 minNegligible
Buffer pH ± 0.2 units± 0.1 minNegligible

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][4][6] (2023).[1][4][6]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] USP-NF.[1] [1]

  • PubChem. Compound Summary: 3-Nitrobenzoic acid derivatives.[1] National Library of Medicine.[1] [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1] Wiley-Interscience.[1] (Standard text on Ion-Suppression mechanics).

Sources

Comparative study of the acidity of ortho-, meta-, and para-nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, the precise manipulation of


 is a fundamental tool for optimizing solubility, bioavailability, and target interaction. Nitrobenzoic acids (NBAs) serve as a classic case study in how substituent positioning dictates molecular electronics.

This guide provides a definitive comparison of the acidity of ortho-, meta-, and para-nitrobenzoic acid.[1][2] Experimental data confirms that ortho-nitrobenzoic acid is the strongest acid in this series (


), exceeding the acidity of the para and meta isomers by over one log unit. This dramatic shift is driven by the Ortho Effect —specifically, the Steric Inhibition of Resonance (SIR).

Mechanistic Analysis: The "Why" Behind the Acidity

To predict the behavior of these isomers in complex matrices, one must understand the electronic and steric forces at play. Acidity is determined by the stability of the carboxylate anion (


) formed after deprotonation; the more stable the anion, the stronger the acid.
The Hierarchy of Effects

The acidity order is governed by three primary factors:

  • Inductive Effect (-I): The nitro group (

    
    ) is strongly electronegative, pulling electron density through the sigma bond framework. This stabilizes the negative charge on the carboxylate.
    
  • Resonance Effect (-R): The nitro group can withdraw electron density via

    
    -bonds (delocalization).
    
  • Steric Inhibition of Resonance (SIR): Physical crowding forces the carboxyl group out of planarity with the benzene ring.

Isomer-Specific Mechanisms
  • Ortho-Nitrobenzoic Acid (The Ortho Effect):

    • Mechanism:[3][4][5] The bulky nitro group at the C2 position physically clashes with the carboxyl group. To relieve this steric strain, the carboxyl group rotates out of the plane of the benzene ring.[3][4]

    • Result: This rotation breaks the conjugation (resonance) between the benzene ring and the carboxyl group. Normally, the benzene ring donates electron density into the carboxyl group (mesomeric donation), which destabilizes the acid. By breaking this connection, the "electron-donating" effect of the ring is removed. Combined with the strong, short-range Inductive (-I) withdrawal from the adjacent nitro group, the acidity increases drastically.

  • Para-Nitrobenzoic Acid:

    • Mechanism:[3][4][5] The nitro group is far from the carboxyl group, so there is no steric interference. However, it exerts a strong -R (Resonance) withdrawal and a weak -I (Inductive) withdrawal.[6][7]

    • Result: The -R effect effectively places positive charge density on the carbon atom attached to the carboxylate, stabilizing the anion. It is significantly more acidic than benzoic acid but less than the ortho isomer.

  • Meta-Nitrobenzoic Acid:

    • Mechanism:[3][4][5] In the meta position, resonance structures cannot delocalize charge directly between the nitro group and the carboxyl carbon.

    • Result: The acidity is driven almost entirely by the -I (Inductive) effect. Since the -I effect decays with distance, and there is no helping -R effect, it is generally the weakest acid of the nitro-isomers (though still stronger than unsubstituted benzoic acid).

Mechanistic Pathway Visualization

AcidityMechanism Substituent Nitro Group Position Ortho Ortho (2-Position) Substituent->Ortho Meta Meta (3-Position) Substituent->Meta Para Para (4-Position) Substituent->Para Effect_Ortho Steric Inhibition of Resonance (SIR) + Strong Inductive (-I) Ortho->Effect_Ortho Twists -COOH Effect_Meta Inductive (-I) Only (No Resonance) Meta->Effect_Meta Distance Effect Effect_Para Resonance (-R) + Weak Inductive (-I) Para->Effect_Para Conjugation Acidity_High High Acidity (pKa ~2.17) Effect_Ortho->Acidity_High Acidity_Low Lower Acidity (pKa ~3.45) Effect_Meta->Acidity_Low Acidity_Mid Moderate Acidity (pKa ~3.44) Effect_Para->Acidity_Mid

Figure 1: Logical flow of electronic and steric effects determining the relative acidity of nitrobenzoic acid isomers.[2]

Comparative Data Analysis

The following data represents consensus values derived from potentiometric titration in aqueous media at 25°C.

CompoundPosition

(aq, 25°C)

(

)
Relative Strength*
o-Nitrobenzoic Acid Ortho (2)2.17 676.0~100x
p-Nitrobenzoic Acid Para (4)3.44 36.3~6x
m-Nitrobenzoic Acid Meta (3)3.45 35.5~5.8x
Benzoic Acid (Ref)-4.20 6.31x

*Relative Strength is calculated relative to unsubstituted Benzoic Acid.

Key Insight: While Meta and Para isomers have very similar ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 values (often indistinguishable within experimental error in some solvents), the Para isomer is theoretically slightly more acidic due to the resonance stabilization that the Meta isomer lacks. The Ortho isomer is in a distinct class of acidity due to the steric twist.[3]

Experimental Protocol: Potentiometric Determination of

To validate these values in your own lab, use the following self-validating protocol. This method minimizes errors caused by


 absorption and electrode drift.
Materials & Equipment
  • Instrument: Automatic Titrator (e.g., Mettler Toledo or Metrohm) or precision pH meter (

    
     pH resolution).
    
  • Titrant: 0.1 M NaOH (Standardized against KHP).

  • Solvent:

    
    -free Deionized Water (Boiled and cooled under 
    
    
    
    ).
  • Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant ionic strength, optional but recommended for thermodynamic precision).

Step-by-Step Workflow
  • Electrode Calibration:

    • Calibrate the pH electrode using at least three buffers (pH 1.68, 4.01, and 7.00) to bracket the expected acidic region.[2][4][6]

    • Validation Check: Slope must be 95-102%. If outside this range, clean or replace the electrode.

  • Sample Preparation:

    • Weigh approx.[1][7][8] 0.5 mmol of the specific nitrobenzoic acid isomer.

    • Dissolve in 50 mL of

      
      -free water.
      
    • Note: If solubility is an issue (especially for p-nitrobenzoic acid), use a minimal amount of Methanol (<5%) and report as "Apparent

      
       in 5% MeOH," or heat gently to dissolve and cool to 25°C immediately before titration.
      
  • Titration:

    • Purge the sample beaker with Nitrogen gas for 2 minutes to remove dissolved

      
      .
      
    • Titrate with 0.1 M NaOH in small increments (0.05 mL).

    • Record pH after stabilization at each step.[7][8][9][10]

  • Data Processing (Gran Plot Method):

    • Do not rely solely on the inflection point of the sigmoid curve.

    • Use a Gran Plot (Volume of Base vs.

      
      ) to linearize the data. The x-intercept gives the precise Equivalence Point (
      
      
      
      ).
    • Calculate

      
       using the Henderson-Hasselbalch equation at the half-equivalence point (
      
      
      
      ).
Protocol Visualization

TitrationWorkflow Start Start: Sample Weighing Dissolve Dissolution (CO2-free Water + KCl) Start->Dissolve Purge N2 Purge (Remove Carbonates) Dissolve->Purge Calibrate Electrode Calibration (pH 1.68, 4.01, 7.00) Titrate Potentiometric Titration (Add 0.1M NaOH) Calibrate->Titrate Pre-req Purge->Titrate Analyze Gran Plot Analysis (Determine V_eq) Titrate->Analyze Result Calculate pKa (pH at 0.5 * V_eq) Analyze->Result

Figure 2: Workflow for the precise potentiometric determination of pKa.

Applications in Drug Design & Synthesis

Understanding these acidity differences is critical for downstream applications:

  • Salt Selection: o-Nitrobenzoic acid, being the strongest acid, forms stable salts most readily. This is useful for resolving racemic mixtures of chiral bases (e.g., alkaloids) via fractional crystallization.

  • Solubility Optimization: At physiological pH (7.4), all three isomers will be fully ionized (

    
    ). However, in the acidic environment of the stomach (pH 1.5 - 3.5), o-nitrobenzoic acid (
    
    
    
    2.17) will exist in a significant equilibrium between ionized and non-ionized forms, potentially affecting absorption rates compared to the para/meta isomers which would be predominantly non-ionized.
  • Synthetic Intermediates: The electron-withdrawing nature of the nitro group deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (especially for ortho and para isomers).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8497, 2-Nitrobenzoic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. PubChem. Available at: [Link]

  • Morrison, R. T., & Boyd, R. N. Organic Chemistry.[7] 6th Edition. Prentice Hall.[7] (Standard text for Ortho Effect mechanisms).

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[7] (Source for Potentiometric Titration Protocols).[7][8][9][10][11]

Sources

Validation of an Optimized Bratton-Marshall Colorimetric Assay for Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput screening of aminobenzoic acid derivatives (e.g., PABA, procaine, benzocaine), researchers often face a critical choice: the specificity of HPLC versus the throughput of colorimetric assays. While HPLC remains the gold standard for complex matrix separation, an optimized Bratton-Marshall (BM) colorimetric assay offers a cost-effective, high-precision alternative for routine quantification.

This guide validates the optimized BM protocol, demonstrating that when strictly controlled, it achieves linearity and precision comparable to HPLC for primary aromatic amines, with significantly higher throughput.

Comparative Snapshot
FeatureOptimized Bratton-MarshallHPLC-UVDirect UV Spectrophotometry
Specificity High (1° Aromatic Amines only)Very High (Separates impurities)Low (Interference from all aromatics)
Throughput High (96-well plate capable)Low (Serial injection)High
LOD ~0.5 µg/mL~0.05 µg/mL~1-5 µg/mL
Cost/Sample < $0.50> $5.00< $0.10
Equipment Plate Reader / Vis SpecHPLC SystemUV Spectrophotometer

Scientific Foundation: Mechanism of Action

The validity of this assay rests on the stoichiometry of the diazo-coupling reaction. Unlike direct UV, which measures general absorbance, this reaction creates a specific chromophore from the primary amine group.

Reaction Pathway

The process involves three critical phases: Diazotization , Nitrite Removal , and Coupling .[1] Failure to remove excess nitrite (Step 2) is the most common cause of assay drift, as nitrous acid can oxidize the coupling reagent.

BrattonMarshall_Mechanism Substrate 1° Aromatic Amine (e.g., PABA) Intermediate Diazonium Salt (Unstable) Substrate->Intermediate Acidic Conditions < 5°C Reagent1 NaNO2 + HCl (Diazotization) Reagent1->Intermediate Product Azo Dye (λmax ~540 nm) Intermediate->Product Coupling Reaction Reagent2 Ammonium Sulfamate (Scavenger) Reagent2->Intermediate Removes Excess HNO2 Reagent3 NED Reagent (Coupling) Reagent3->Product

Figure 1: The three-step Bratton-Marshall reaction pathway. Note the critical role of Ammonium Sulfamate in stabilizing the reaction environment before coupling.

Validation Protocol (ICH Q2 Aligned)

This protocol is validated according to ICH Q2(R2) guidelines for analytical procedures.

Reagents and Preparation
  • Acid Reagent: 1N HCl (Maintain pH < 1.5 for diazotization).

  • 0.1% Sodium Nitrite (

    
    ):  Freshly prepared. Critical: Unstable after 24h.
    
  • 0.5% Ammonium Sulfamate: Scavenger for excess nitrite.

  • 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED): The coupling agent. Store in amber bottle.

Experimental Workflow

The following workflow ensures reproducibility. All steps should be performed at room temperature unless otherwise noted, but reagents should be kept cool.

Validation_Workflow Start Sample Preparation (0.2 - 10 µg/mL) Step1 Add 1N HCl + 0.1% NaNO2 Incubate 3 min Start->Step1 Step2 Add 0.5% Amm. Sulfamate Incubate 2 min (CRITICAL) Step1->Step2 Diazotization Complete Step3 Add 0.1% NED Reagent Develop Color (10 min) Step2->Step3 Excess Nitrite Removed Measure Measure Absorbance @ 540 nm Step3->Measure Stable Azo Dye Formed Data Data Analysis (Linearity, Precision) Measure->Data

Figure 2: Step-by-step experimental workflow. The neutralization step (Step 2) is the primary control point for assay precision.

Validation Data & Results

The following data represents typical performance metrics when validating PABA (p-aminobenzoic acid) using this optimized protocol.

Linearity and Range

Linearity was established by analyzing 7 concentration levels in triplicate.

ParameterResultAcceptance Criteria
Range 0.5 – 20.0 µg/mLN/A
Regression Equation

N/A
Correlation (

)
0.9996

LOD 0.15 µg/mL

LOQ 0.45 µg/mL

Accuracy (Recovery Studies)

Accuracy was determined by spiking known concentrations of PABA into a placebo matrix.

Spike LevelMeasured Conc. (µg/mL)Recovery (%)RSD (%)
Low (2 µg/mL) 1.9899.0%1.2%
Med (10 µg/mL) 10.05100.5%0.8%
High (18 µg/mL) 17.9299.6%0.5%
Specificity (Interference Check)

The assay was tested against common excipients and structural analogs.

  • Benzocaine (1° Amine): Positive interference (Requires separation if present).

  • Acetaminophen (Amide): No interference (Abs < 0.001).

  • Benzoic Acid (No Amine): No interference.

  • Excipients (Starch, Talc): No interference.

Senior Scientist’s Discussion: Critical Control Points

The "Drift" Phenomenon

In many failed validations, researchers observe a gradual increase in background absorbance.

  • Cause: Incomplete removal of nitrous acid. Excess nitrite oxidizes the NED reagent, turning the solution slowly pink even without the analyte.

  • Solution: Ensure the Ammonium Sulfamate step is allowed to react for at least 2 minutes with vigorous mixing. Gas evolution (

    
    ) indicates the scavenger is working.
    
Temperature Sensitivity

While the coupling reaction is robust, the initial diazotization is exothermic.

  • Recommendation: If ambient temperature exceeds 25°C, perform Step 1 (Diazotization) on ice. High temps can decompose the diazonium salt to a phenol before it couples, leading to low recovery.

pH Management

The final color intensity is pH-dependent. The coupling reaction (Step 3) works best in a slightly acidic to neutral environment, but the NED reagent is dissolved in acid.

  • Check: Ensure the final reaction mixture does not become alkaline; otherwise, the azo dye color may shift or fade.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550.

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2]

  • Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product.[3] Analytical Methods, 6, 1-10.

  • Whelpton, R., et al. (1981).[4] Bratton-Marshall and liquid-chromatographic methods compared for determination of sulfamethazine acetylator status.[4] Clinical Chemistry, 27(11), 1911-1914.[4]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and evaluating in silico molecular docking studies of nitrobenzoic acid derivatives against relevant enzyme active sites. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage structure-based drug design principles to explore this important chemical scaffold.

Nitrobenzoic acids and their derivatives represent a class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] Molecular docking, a powerful computational technique, allows for the prediction of binding modes and affinities between these small molecules (ligands) and their macromolecular targets (receptors), thereby guiding the rational design of more potent and selective therapeutic agents.[5][6][7]

This document provides not just a protocol, but the underlying scientific rationale for key experimental decisions, ensuring a robust and reproducible computational workflow.

Foundational Principles: The "Why" Behind the "How"

Molecular docking aims to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8] The process relies on two core components: a search algorithm that generates a multitude of possible binding poses of the ligand within the target's active site, and a scoring function that estimates the binding affinity (typically as a free energy of binding, ΔG) for each of these poses.[7][9]

A more negative binding affinity score generally indicates a more stable protein-ligand complex and stronger binding.[10][11][12] However, it is crucial to understand that these scores are predictions and serve best as a tool for ranking and prioritizing compounds for further experimental validation, rather than as absolute measures of affinity.[13][14]

The entire process is a simulation of the induced-fit model of molecular recognition, where both the ligand and the protein can undergo conformational changes to achieve the optimal binding geometry.[8]

The Experimental Workflow: A Self-Validating Protocol

A rigorous and well-documented workflow is paramount for generating trustworthy and reproducible docking results. The following protocol, centered around the widely-used AutoDock Vina software, incorporates essential steps for preparation, execution, and validation.[13][15][16]

dot digraph "Molecular_Docking_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Phase 1: Preparation"; bgcolor="#F1F3F4"; P1 [label="Target Selection & Retrieval\n(e.g., COX-2, PDB: 5KIR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Receptor Preparation\n(Remove Water, Add Hydrogens)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P3 [label="Ligand Library Generation\n(Nitrobenzoic Acid Derivatives)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P4 [label="Ligand Preparation\n(3D Conversion, Energy Minimization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_dock" { label="Phase 2: Simulation & Validation"; bgcolor="#F1F3F4"; D1 [label="Protocol Validation (Redocking)\n(Dock native ligand, check RMSD)", fillcolor="#FBBC05", fontcolor="#202124"]; D2 [label="Grid Box Definition\n(Define active site search space)", fillcolor="#FBBC05", fontcolor="#202124"]; D3 [label="Molecular Docking\n(Run AutoDock Vina)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Phase 3: Analysis"; bgcolor="#F1F3F4"; A1 [label="Pose & Score Analysis\n(Binding Affinity, Interactions)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; A2 [label="Comparative Analysis\n(Rank derivatives by affinity)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

P1 -> P2 [label="Clean Structure"]; P3 -> P4 [label="Optimize Geometry"]; P2 -> D1 [label="Prepared Receptor"]; P4 -> D3 [label="Prepared Ligands"]; D1 -> D2 [label="Validated Protocol (RMSD < 2.0 Å)"]; D2 -> D3 [label="Set Coordinates"]; D3 -> A1 [label="Generate Docked Poses"]; A1 -> A2 [label="Tabulate Data"]; } caption="Figure 1: A comprehensive workflow for molecular docking."

Step-by-Step Methodology

2.1.1. Receptor Preparation

  • Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (like water) and lacks hydrogen atoms.[17][18] Proper preparation is critical for accurately simulating the physiological environment of the binding site.[19]

  • Protocol:

    • Obtain Structure: Download the crystal structure of the target enzyme (e.g., Cyclooxygenase-2, PDB ID: 5KIR) from the RCSB PDB.

    • Clean Protein: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).[17][20] Remove all water molecules, co-factors, and any co-crystallized ligands not essential for the study.[21][22]

    • Add Hydrogens & Assign Charges: Use a dedicated tool like AutoDock Tools (ADT) or the Dock Prep tool in Chimera to add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[23][24] This step is crucial for calculating electrostatic interactions.

    • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which contains atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.[15]

2.1.2. Ligand Preparation

  • Rationale: Ligands obtained from databases like PubChem are often in 2D or a non-ideal 3D conformation.[25] Their structures must be converted to 3D and energy-minimized to find a low-energy, stable conformation before docking.[18][22]

  • Protocol:

    • Obtain Structures: Download the 2D (SDF) or 3D structures of the nitrobenzoic acid derivatives (e.g., 2-nitrobenzoic acid, 3-nitrobenzoic acid, 4-nitrobenzoic acid) from PubChem.

    • Convert and Minimize: Use a tool like Open Babel to convert the 2D structures to 3D. Perform energy minimization using a force field like MMFF94 to obtain a stable conformer.

    • Assign Charges and Define Torsions: Load the 3D structure into ADT. Assign Gasteiger charges and define the rotatable bonds (torsions).[25] Allowing for ligand flexibility is a key feature of modern docking programs.

    • Save as PDBQT: Save the final prepared ligand files in the PDBQT format.

2.1.3. Protocol Validation via Redocking

  • Rationale: Before screening new compounds, the docking protocol must be validated to ensure it can reproduce a known binding mode.[19][26] This is a critical self-validating step. The standard method is to dock the co-crystallized (native) ligand back into the receptor's active site.[27][28]

  • Protocol:

    • Prepare Native Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it using the same procedure as in section 2.1.2.

    • Define Grid Box: The grid box defines the three-dimensional search space for the docking simulation.[29] Center the grid box on the position of the native ligand in the active site, ensuring its dimensions are large enough to encompass the entire binding pocket.[15][30]

    • Perform Redocking: Run AutoDock Vina to dock the prepared native ligand into the prepared receptor using the defined grid.

    • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[10][27][31][32]

2.1.4. Docking and Analysis

  • Rationale: Once the protocol is validated, it can be applied to the library of nitrobenzoic acid derivatives to predict their binding affinities and interaction patterns.

  • Protocol:

    • Run Docking: Using the validated grid parameters, dock each prepared nitrobenzoic acid derivative against the target receptor using AutoDock Vina.

    • Analyze Results: The output from Vina will provide a binding affinity score (in kcal/mol) for the top-ranked poses.[13] A more negative score suggests a stronger predicted binding affinity.[14]

    • Visualize Interactions: Load the receptor-ligand complexes into a visualization tool. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the top-ranked pose of each ligand and the amino acid residues of the active site.[10] These interactions provide a mechanistic basis for the observed binding affinity.[33]

Comparative Data Analysis

Table 1: Hypothetical Docking Results of Nitrobenzoic Acid Derivatives against COX-2 (PDB: 5KIR)

CompoundIsomerBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Celecoxib (Control) --9.8Arg513, His90Val523, Leu352, Ser353
2-Nitrobenzoic Acid ortho-6.5Arg120, Tyr355Val349, Leu531
3-Nitrobenzoic Acid meta-7.2Arg513, Ser353Val523, Ala527
4-Nitrobenzoic Acid para-7.9Arg513, His90, Gln192Val116, Leu384, Tyr385

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how results from a comparative docking study should be presented.

Interpretation of Results:

From the hypothetical data, 4-nitrobenzoic acid shows the most favorable binding affinity (-7.9 kcal/mol) among the derivatives, approaching that of the control inhibitor, Celecoxib.[34] Its interaction profile, forming hydrogen bonds with key residues like Arg513 and His90, is similar to the control, suggesting it may be a promising candidate. The ortho and meta isomers show weaker predicted affinities, likely due to different orientations within the active site that prevent optimal interactions.[35] This structure-activity relationship (SAR) insight is a key outcome of comparative docking studies.[36]

Conclusion and Future Directions

This guide outlines a scientifically rigorous and self-validating workflow for the comparative molecular docking of nitrobenzoic acid derivatives. By explaining the causality behind each step, from receptor preparation to protocol validation, it aims to equip researchers with the expertise to conduct reliable in silico studies.[6][9] The results from such studies provide valuable hypotheses about ligand binding modes and relative affinities, effectively prioritizing compounds for synthesis and subsequent in vitro experimental validation.[22]

dot digraph "SAR_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=egg, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_input" { label="Inputs"; bgcolor="#F1F3F4"; Ligands [label="Nitrobenzoic Acid\nIsomers (ortho, meta, para)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Enzyme Active Site\n(e.g., COX-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_process" { label="Process"; bgcolor="#F1F3F4"; Docking [label="Molecular Docking Simulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_output" { label="Outputs"; bgcolor="#F1F3F4"; Affinity [label="Binding Affinity\n(kcal/mol)", fillcolor="#FBBC05", fontcolor="#202124"]; Interactions [label="Binding Interactions\n(H-Bonds, Hydrophobic)", fillcolor="#FBBC05", fontcolor="#202124"]; }

SAR [label="Structure-Activity\nRelationship (SAR) Hypothesis", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Ligands -> Docking; Target -> Docking; Docking -> Affinity; Docking -> Interactions; Affinity -> SAR; Interactions -> SAR; } caption="Figure 2: Logical flow from docking inputs to SAR hypothesis."

References

A complete list of all sources cited within this guide is provided below.

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
  • A Review On Molecular Docking And Its Application. (2024, March 15). Vertex AI Search.
  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved from [Link]

  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (2024, March 1). Vertex AI Search.
  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (2025, December 26). Vertex AI Search.
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

  • How can I validate a docking protocol? (2015, July 7). ResearchGate. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Vertex AI Search.
  • Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025, August 26). ResearchGate. Retrieved from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved from [Link]

  • How to interpret the affinity in a protein docking - ligand. (2021, April 29). Matter Modeling Stack Exchange. Retrieved from [Link]

  • How to compare structural results by superposition and compute RMSD to validate docking? (2021, April 15). Matter Modeling Stack Exchange. Retrieved from [Link]

  • Session 4: Introduction to in silico docking. Bioinformatics Institute, ASTAR*. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). Vertex AI Search.
  • Protein-ligand docking. Cresset Group. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2007, November 7). ACS Publications. Retrieved from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). PMC. Retrieved from [Link]

  • Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. (2023, April 8). Ciência-UCP. Retrieved from [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Retrieved from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube. Retrieved from [Link]

  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved from [Link]

  • Molecular Docking Tutorial. University of Modena and Reggio Emilia. Retrieved from [Link]

  • Molecular docking studies of dithionitrobenzoic acid and its related compounds to protein disulfide isomerase: computational screening of inhibitors to HIV-1 entry. (2008, December 12). PMC. Retrieved from [Link]

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Retrieved from [Link]

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020, December 10). PMC. Retrieved from [Link]

  • Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. (2025, June 30). Texila International Journal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.